1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bis(2,3,4,5,6-pentafluorophenyl)phosphanylethyl-bis(2,3,4,5,6-pentafluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H4F20P2/c27-3-7(31)15(39)23(16(40)8(3)32)47(24-17(41)9(33)4(28)10(34)18(24)42)1-2-48(25-19(43)11(35)5(29)12(36)20(25)44)26-21(45)13(37)6(30)14(38)22(26)46/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLFIYOFKVGEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F)P(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H4F20P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370364 | |
| Record name | (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76858-94-1 | |
| Record name | (Ethane-1,2-diyl)bis[bis(pentafluorophenyl)phosphane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of the organophosphorus compound 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly abbreviated as dfppe. This bidentate phosphine ligand is of significant interest in coordination chemistry and catalysis due to the electron-withdrawing nature of its pentafluorophenyl substituents.[1] This document outlines a proven synthetic protocol and details the key characterization data for the successful identification and purity assessment of the compound. All quantitative data are presented in standardized tables for clarity and comparative analysis. Additionally, workflow diagrams generated using Graphviz are provided to visually represent the synthetic and characterization processes.
Introduction
This compound is a white to light yellow crystalline powder that serves as a crucial intermediate and ligand in various organic synthesis processes and pharmaceutical development.[1][2] Its robust structure, enhanced by the perfluorinated aromatic rings, imparts unique stability and reactivity, making it an excellent choice for creating stable complexes with transition metals.[1] These complexes are often employed as catalysts in a range of chemical transformations, including cross-coupling reactions.[1] This guide aims to provide researchers with a comprehensive resource for the reliable synthesis and thorough characterization of this versatile compound.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of a lithiated pentafluorophenyl species with 1,2-dibromoethane. The following protocol is adapted from established literature procedures.[3]
Experimental Protocol
Materials and Reagents:
-
Pentafluorobenzene (C₆F₅H)
-
n-Butyllithium (n-BuLi) in hexane
-
1,2-Dibromoethane (BrCH₂CH₂Br)
-
Diethyl ether (Et₂O), anhydrous
-
Acetone, reagent grade
-
An inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, a solution of pentafluorobenzene in anhydrous diethyl ether is prepared.
-
The solution is cooled to -90 °C using a suitable cooling bath.
-
A stoichiometric equivalent of n-butyllithium in hexane is added dropwise to the cooled solution while maintaining the temperature at -90 °C. This results in the formation of pentafluorophenyllithium (C₆F₅Li).
-
To this solution, a solution of 1,2-dibromoethane in anhydrous diethyl ether is added dropwise, again ensuring the temperature is maintained at -90 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.
-
The reaction is quenched by the careful addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed in vacuo using a rotary evaporator.
-
The resulting solid is purified by recrystallization from hot acetone. The solution is cooled to -20 °C to induce crystallization.
-
The white crystals of this compound are collected by filtration, washed with cold acetone, and dried under vacuum.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Molecular Formula | C₂₆H₄F₂₀P₂ | [2][3] |
| Molecular Weight | 758.23 g/mol | [2] |
| Melting Point | 191-192 °C (uncorrected) | [3] |
| Melting Point (lit.) | 192-195 °C |
Elemental Analysis
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 41.19 | 41.26 | [3] |
| Hydrogen (H) | 0.531 | 0.540 | [3] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of the title compound. The key chemical shifts are summarized below.
| Nucleus | Chemical Shift (δ) / ppm | Reference |
| ³¹P{¹H} | 21.9 | [5] |
| ¹⁹F | Multiplets (ortho, meta, para) | [3] |
| ¹H | Due to the -PCH₂CH₂P- backbone | [3] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Fragment Ion | Relative Intensity (%) | Reference |
| 758 | [(C₆F₅)₂PCH₂CH₂P(C₆F₅)₂]⁺ | 28.8 | [3] |
| 591 | [(C₆F₅)₂PCH₂CH₂PC₆F₅]⁺ | 14.1 | [3] |
| 532 | [(C₆F₅)₃P]⁺ | 20.8 | [3] |
| 365 | [(C₆F₅)₂P]⁺ | 100.0 | [3] |
| 296 | [C₁₂F₈]⁺ | 19.7 | [3] |
| 217 | [C₆F₃PF]⁺ | 20.6 | [3] |
| 198 | [C₆F₅]⁺ | 11.1 | [3] |
| 129 | [C₆F₃]⁺ | 23.3 | [3] |
| 69 | [CF₃]⁺ | 59.3 | [3] |
Characterization Workflow Diagram
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a comprehensive and detailed protocol for the synthesis and characterization of this compound. The presented data, summarized in clear tables, and the illustrative workflow diagrams offer a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development. Adherence to the described methodologies should enable the reliable preparation and unambiguous identification of this important phosphine ligand, facilitating its application in further research and development endeavors.
References
Spectroscopic Analysis of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the ligand 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, often abbreviated as dfppe. Due to the limited availability of published experimental spectra for this specific compound, this guide consolidates predicted chemical shifts and coupling constants based on data from analogous compounds and fundamental principles of NMR spectroscopy. This information is intended to serve as a valuable reference for the characterization and utilization of this important fluorinated phosphine ligand in various research and development applications.
Introduction
This compound is a bidentate phosphine ligand characterized by the presence of four highly electronegative pentafluorophenyl groups. These substituents significantly influence the electronic properties of the phosphorus atoms, making it a valuable ligand in catalysis and coordination chemistry. Accurate spectroscopic characterization is crucial for confirming its synthesis and purity. This guide focuses on the key NMR techniques used for its analysis: ¹H, ¹³C, ³¹P, and ¹⁹F NMR.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from data for similar structures, such as 1,2-bis(diphenylphosphino)ethane (dppe) and other fluorinated aryl phosphines.
¹H NMR Data
The ¹H NMR spectrum is expected to be simple, showing a single signal for the chemically equivalent protons of the ethylene bridge.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| -CH₂-CH₂- | 2.0 - 2.5 | Multiplet |
Rationale: The chemical shift of the ethylene protons in the non-fluorinated analogue, dppe, is around 2.1 ppm. The strong electron-withdrawing effect of the four pentafluorophenyl groups is expected to deshield the adjacent phosphorus atoms and, to a lesser extent, the ethylene bridge protons, resulting in a slight downfield shift.
¹³C NMR Data
The ¹³C NMR spectrum will show signals for the ethylene bridge carbons and the carbons of the pentafluorophenyl rings. The latter will exhibit complex splitting patterns due to C-F and C-P coupling.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| -C H₂-C H₂- | 25 - 30 | Multiplet | |
| C -P (ipso-C) | 110 - 120 | Doublet of multiplets | ¹J(C-P) ≈ 15-25 |
| C -F (ortho-C) | 145 - 155 | Doublet of multiplets | ¹J(C-F) ≈ 240-260 |
| C -F (meta-C) | 135 - 145 | Doublet of multiplets | ¹J(C-F) ≈ 240-260 |
| C -F (para-C) | 140 - 150 | Triplet of multiplets | ¹J(C-F) ≈ 240-260 |
Rationale: The chemical shifts of the pentafluorophenyl carbons are predicted based on typical values for fluoroaromatic compounds. The ipso-carbon (attached to phosphorus) is expected to be significantly shielded compared to the fluorine-bearing carbons and will show a characteristic coupling to the phosphorus nucleus. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
³¹P NMR Data
The ³¹P{¹H} NMR spectrum is expected to show a single resonance, as the two phosphorus atoms are chemically equivalent.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity |
| (C₆F₅)₂P - | -20 to -30 | Singlet |
Rationale: The ³¹P chemical shift of dppe is approximately -13 ppm. The highly electron-withdrawing pentafluorophenyl groups are expected to cause a significant upfield (more negative) shift. For comparison, the ³¹P chemical shift of 1,2-bis[di(benzofuran-2-yl)phosphanyl]ethane, another electron-rich phosphine, is reported to be -52.60 ppm[1]. The electron-withdrawing nature of the C₆F₅ groups will have the opposite effect, leading to a downfield shift relative to dppe.
¹⁹F NMR Data
The ¹⁹F NMR spectrum is the most informative for confirming the presence of the pentafluorophenyl groups and is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| ortho-F | -130 to -135 | Multiplet | |
| meta-F | -160 to -165 | Multiplet | |
| para-F | -150 to -155 | Multiplet |
Rationale: The chemical shifts are predicted based on typical values for pentafluorophenyl-substituted compounds. The ortho-fluorines are generally the most deshielded (least negative ppm value), followed by the para and then the meta-fluorines. The signals will appear as complex multiplets due to F-F and F-P couplings.
Experimental Protocols
A general procedure for acquiring high-quality NMR spectra for this compound is outlined below.
Sample Preparation
-
Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise).
-
-
³¹P{¹H} NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-512.
-
Referencing: External 85% H₃PO₄ (0 ppm).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256.
-
Referencing: External CFCl₃ (0 ppm) or another suitable standard.
-
Visualization of Experimental Workflow
The logical flow of characterizing this compound using NMR spectroscopy can be visualized as follows.
Caption: Workflow for the synthesis and NMR characterization of dfppe.
This diagram illustrates the progression from the synthesis and purification of the compound to its detailed characterization by various NMR techniques, culminating in the confirmation of its chemical structure and assessment of its purity.
References
The Impact of Fluorination on the Electronic Properties of Phosphine Ligands: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine ligands are a cornerstone of homogeneous catalysis, offering a remarkable ability to tune the steric and electronic properties of metal centers. The introduction of fluorine atoms into the phosphine ligand architecture provides a powerful tool for modulating catalytic activity and selectivity. The strong electron-withdrawing nature of fluorine significantly alters the electronic landscape of the phosphorus atom, impacting its σ-donating and π-accepting capabilities. This in-depth technical guide explores the core electronic properties of fluorinated phosphine ligands, providing quantitative data, detailed experimental protocols, and visualizations of their influence on important catalytic processes. Understanding these fundamental principles is crucial for the rational design of next-generation catalysts in various fields, including pharmaceuticals, fine chemicals, and materials science.
Quantifying the Electronic Properties of Fluorinated Phosphine Ligands
The electronic character of a phosphine ligand is a key determinant of its behavior in a catalytic system. Several experimental and computational methods are employed to quantify these properties. Fluorination generally leads to a decrease in the electron-donating ability (basicity) and an increase in the π-acidity of the phosphine.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP), denoted as νCO, is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined by measuring the frequency of the A1 C-O vibrational mode of a Ni(CO)3L complex using infrared (IR) spectroscopy[1]. A more electron-donating ligand increases the electron density on the metal center, leading to stronger π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower νCO stretching frequency. Conversely, electron-withdrawing ligands, such as fluorinated phosphines, decrease the electron density on the metal, reduce π-backbonding to CO, and thus result in a higher νCO value.
pKa of Protonated Phosphines
The pKa of the conjugate acid of a phosphine ([R3PH]+) is a direct measure of its Brønsted basicity and, by extension, its σ-donating ability. A lower pKa value indicates a weaker base, meaning the phosphine is less electron-donating. The introduction of fluorine atoms significantly lowers the pKa of phosphine ligands.
1JP-Se NMR Coupling Constants
The one-bond 31P-77Se nuclear magnetic resonance (NMR) coupling constant (1JP-Se) of the corresponding phosphine selenide (R3P=Se) serves as a sensitive probe of the electronic properties of the phosphine. An increase in the magnitude of 1JP-Se is correlated with an increase in the s-character of the P-Se bond, which in turn is influenced by the electronegativity of the substituents on the phosphorus atom. More electron-withdrawing groups, such as fluorinated moieties, lead to larger 1JP-Se values, indicating a less basic phosphine.
Quantitative Analysis of Ligand Effects (QALE)
The Quantitative Analysis of Ligand Effects (QALE) model provides a set of stereoelectronic parameters to describe ligand properties. For electronic effects, these include χd (a measure of σ-donation) and πp (a measure of π-acidity). Fluorinated substituents generally lead to higher χd values (indicating poorer σ-donation) and more positive πp values (indicating stronger π-acidity)[2].
Data Presentation: Electronic Parameters of Fluorinated Phosphine Ligands
The following tables summarize key electronic parameters for a selection of fluorinated phosphine ligands in comparison to their non-fluorinated analogues.
| Ligand | Tolman Electronic Parameter (TEP, νCO in cm-1) |
| P(C6H5)3 | 2068.9 |
| P(p-CF3C6H4)3 | 2075.5 |
| P(m-CF3C6H4)3 | 2078.3 |
| P(C6F5)3 | 2090.9 |
| P(CF3)3 | 2110 |
| PF3 | 2110.8 |
Table 1: Tolman Electronic Parameters (TEP) for selected fluorinated and non-fluorinated phosphine ligands.
| Ligand | pKa in Acetonitrile |
| (C6H5)3P | 8.8 |
| (2-F-C6H4)(C6H5)2P | 6.11 |
| (2,6-F2-C6H3)(C6H5)2P | 5.16 |
| (2-F-C6H4)2(C6H5)P | 4.55 |
| (2-F-C6H4)3P | 3.03 |
| (C6F5)(C6H5)2P | 2.56 |
| (2,6-F2-C6H3)2(C6H5)P | 2.52 |
| (2,6-F2-C6H3)3P | 0.7 (estimated) |
| P(C6F5)3 | -7.0 |
Table 2: pKa values of the conjugate acids of various fluorinated triarylphosphines in acetonitrile, demonstrating the decrease in basicity with increasing fluorination.[3][4]
| Ligand | 1JP-Se (Hz) |
| Ph3PSe | ~736 |
| Selenide of 2,6-bis(trimethylsilyl)phosphinine | 883 |
| PhMePSe(CF2)5CF3 | Not explicitly found |
| (p-tolyl)2PSeCF(CF3)2 | Not explicitly found |
Table 3: Selected 1JP-Se coupling constants. Data for a wider range of fluorinated phosphine selenides is an active area of research. The larger coupling constant for the phosphinine selenide reflects the influence of the trimethylsilyl substituents.[3]
| Ligand | QALE Parameter χd | QALE Parameter πp |
| P(CF3)3 | 33 ± 2 | 11.1 ± 0.6 |
| P(C6F5)3 | 34 ± 2 | 0 |
| P(CH2CH2C6F13)3 | 9 ± 3 | 2.5 ± 0.4 |
| PF3 | 33 ± 2 | 13.2 ± 0.5 |
Table 4: QALE stereoelectronic parameters for selected fluorinated phosphine ligands.[2]
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
This protocol outlines the synthesis of a tricarbonyl(phosphine)nickel(0) complex and the subsequent measurement of its C-O stretching frequency by IR spectroscopy.
1. Synthesis of Ni(CO)3L Complex:
-
Caution: Nickel tetracarbonyl (Ni(CO)4) is extremely toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
-
Procedure: In a glovebox, a solution of the phosphine ligand (L, 1.0 mmol) in a dry, deoxygenated solvent such as toluene or hexane (10 mL) is prepared in a Schlenk flask.
-
To this solution, a stoichiometric amount of a solution of nickel tetracarbonyl (1.0 mmol) in the same solvent is added dropwise at room temperature with stirring.
-
The reaction mixture is stirred for 1-2 hours. The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the Ni(CO)4 peak and the appearance of new carbonyl bands.
-
Upon completion, the solvent is removed under reduced pressure to yield the Ni(CO)3L complex. The product may be purified by recrystallization from a suitable solvent if necessary.
2. IR Spectroscopic Measurement:
-
A dilute solution of the synthesized Ni(CO)3L complex is prepared in a suitable IR-transparent solvent (e.g., hexane, dichloromethane).
-
The IR spectrum is recorded, typically in the range of 2200-1800 cm-1.
-
The frequency of the A1 symmetric C-O stretching vibration is identified. This is typically the most intense band in the carbonyl region for C3v symmetric complexes[1]. This value is the Tolman Electronic Parameter.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the phosphine with a strong acid and monitoring the pH change.
1. Preparation of Solutions:
-
Prepare a standard solution of the phosphine ligand of known concentration (e.g., 0.01 M) in a suitable solvent. For many phosphines, a mixture of an organic solvent (e.g., acetonitrile, dioxane) and water may be necessary to ensure solubility.
-
Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl) or perchloric acid (HClO4), of a concentration similar to the phosphine solution.
2. Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the phosphine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized strong acid titrant in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
3. Data Analysis:
-
Plot the measured pH versus the volume of titrant added to obtain a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
Visualization of Electronic Effects in Catalysis
The electronic properties of fluorinated phosphine ligands have a profound impact on the individual steps of a catalytic cycle. The following diagrams, generated using the DOT language, illustrate these relationships.
Experimental Workflow for TEP Determination
Influence on the Suzuki-Miyaura Cross-Coupling Cycle
Electron-withdrawing phosphine ligands, such as those with fluoroalkyl or fluoroaryl groups, can significantly influence the rates of key steps in the Suzuki-Miyaura coupling. While they may slow down the oxidative addition step, they can accelerate the reductive elimination step, which is often rate-limiting.
Influence on Rhodium-Catalyzed Hydroformylation
In rhodium-catalyzed hydroformylation, electron-withdrawing phosphine ligands increase the Lewis acidity of the rhodium center. This can favor the migratory insertion of an alkene into the Rh-H bond and influence the regioselectivity of the reaction.
Conclusion
The incorporation of fluorine into phosphine ligands offers a versatile strategy for fine-tuning the electronic properties of transition metal catalysts. As demonstrated, fluorination leads to a quantifiable decrease in ligand basicity and an increase in π-acidity, as evidenced by higher Tolman Electronic Parameters, lower pKa values, and larger 1JP-Se coupling constants. These electronic modifications directly impact the elementary steps of catalytic cycles, such as oxidative addition, reductive elimination, and migratory insertion, thereby influencing overall catalytic activity and selectivity. The data, protocols, and visualizations provided in this guide serve as a valuable resource for researchers in the rational design and application of fluorinated phosphine ligands for a wide array of chemical transformations. Further exploration into the synthesis and characterization of novel fluorinated phosphine architectures will undoubtedly continue to push the boundaries of homogeneous catalysis.
References
An In-depth Technical Guide to 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane: Stability, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, handling, and synthesis of the organophosphorus compound 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly known as DFPPE. This robust and versatile bidentate phosphine ligand has garnered significant interest in the fields of catalysis, materials science, and pharmaceutical development due to its unique electronic properties and enhanced stability.
Core Properties and Specifications
This compound is a white to off-white crystalline solid. The presence of the electron-withdrawing pentafluorophenyl groups significantly influences its chemical and physical properties, enhancing its thermal and chemical stability compared to its non-fluorinated analog, 1,2-bis(diphenylphosphino)ethane (dppe).[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 76858-94-1 | [1] |
| Molecular Formula | C₂₆H₄F₂₀P₂ | [1] |
| Molecular Weight | 758.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 192 - 196 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Stability and Handling
The robust molecular structure of DFPPE contributes to its notable stability, making it a preferred ligand in demanding catalytic applications.[1] However, as with most phosphine-containing compounds, appropriate handling procedures are crucial to prevent degradation and ensure user safety.
Stability Profile
As an organophosphorus compound, DFPPE is susceptible to oxidation, particularly in solution. Therefore, it is classified as an air-sensitive solid and should be handled under an inert atmosphere to prevent the formation of the corresponding phosphine oxide, which can compromise its effectiveness as a ligand.
Handling and Storage Protocols
Due to its air-sensitive nature, meticulous handling and storage are imperative. The following protocols are recommended:
-
General Handling: All manipulations of solid DFPPE should be performed in a controlled inert atmosphere, preferably within a glovebox. If a glovebox is not accessible, standard Schlenk line techniques should be employed to minimize exposure to air and moisture.[3] Use non-sparking tools and ensure adequate ventilation.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. For weighing and transferring larger quantities, a full-face respirator may be necessary.[4]
-
Storage: DFPPE should be stored in a tightly sealed container under a positive pressure of an inert gas such as argon or nitrogen.[4] The container should be kept in a cool, dry, and well-ventilated area, away from sources of ignition.[4] For long-term storage, refrigeration is recommended.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound
The synthesis of DFPPE is typically achieved through the reaction of 1,2-bis(dichlorophosphino)ethane with a pentafluorophenyl Grignard reagent or pentafluorophenyllithium. The following protocol is a representative procedure based on established synthetic routes for similar phosphine ligands.
Reaction:
2 (C₆F₅)MgBr + Cl₂PCH₂CH₂PCl₂ → (C₆F₅)₂PCH₂CH₂P(C₆F₅)₂ + 2 MgBrCl
Materials and Equipment:
-
1,2-bis(dichlorophosphino)ethane
-
Bromopentafluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
-
Cannula for liquid transfer
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings. To this, add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise with stirring. The reaction is exothermic and may require initial heating to initiate. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Dichlorophosphine: Cool the freshly prepared pentafluorophenylmagnesium bromide solution to 0 °C in an ice bath. In a separate Schlenk flask, dissolve 1,2-bis(dichlorophosphino)ethane in anhydrous diethyl ether.
-
Addition: Slowly add the solution of 1,2-bis(dichlorophosphino)ethane to the stirred Grignard reagent via cannula over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield a solid residue. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water or ethanol, to afford this compound as a white crystalline solid.
Visualizing Workflows and Pathways
To further aid in the understanding of the synthesis and handling of DFPPE, the following diagrams have been generated using the DOT language.
Caption: Synthesis pathway for DFPPE.
Caption: Handling workflow for DFPPE.
Conclusion
This compound is a valuable and robust ligand with significant potential in various chemical applications. Its enhanced stability and unique electronic properties make it a superior choice for many catalytic and material science endeavors. Adherence to strict air-sensitive handling and storage protocols is essential to maintain its integrity and ensure the safety of laboratory personnel. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research and development in its diverse applications.
References
The Untapped Potential: A Technical Guide to the Prospective Frustrated Lewis Pair Chemistry of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frustrated Lewis Pair (FLP) chemistry has emerged as a paradigm-shifting concept in catalysis and small molecule activation, offering metal-free pathways for challenging transformations. This guide delves into the theoretical and practical considerations of utilizing the electron-deficient diphosphine, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE), in FLP chemistry. While direct experimental evidence for FLP activity with DFPPE remains nascent, this document provides a comprehensive framework based on established FLP principles and data from analogous systems. We explore the synthesis of DFPPE, its potential for forming frustrated pairs with common Lewis acids, and the anticipated reactivity towards small molecules such as H₂ and CO₂. Detailed experimental protocols for the synthesis of DFPPE and for analogous FLP reactions are provided to serve as a foundational resource for researchers venturing into this exploratory area.
Introduction to Frustrated Lewis Pair Chemistry
A Frustrated Lewis Pair (FLP) is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. This "frustration" leaves the acidic and basic centers available to cooperatively activate small molecules that can undergo heterolysis, such as dihydrogen (H₂), carbon dioxide (CO₂), and various unsaturated organic substrates.[1][2] The seminal discovery that FLPs can reversibly cleave H₂ opened a new frontier in metal-free catalysis, particularly for hydrogenation reactions.[3]
The general mechanism for H₂ activation by an intermolecular FLP, for instance, involves the polarization and subsequent heterolytic cleavage of the H-H bond across the Lewis acidic and basic sites, forming a phosphonium cation and a hydridoborate anion.[1]
Caption: General mechanism of dihydrogen activation by an intermolecular P/B Frustrated Lewis Pair.
Synthesis and Properties of this compound (DFPPE)
DFPPE is a white to light yellow crystalline powder known for its use as a ligand in transition metal catalysis and materials science.[4] The presence of highly electronegative pentafluorophenyl groups significantly reduces the electron density on the phosphorus atoms, making it a weak Lewis base but potentially enhancing the Lewis acidity of any coordinated metal center.
Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 76858-94-1 | [4] |
| Molecular Formula | C₂₆H₄F₂₀P₂ | [5] |
| Molecular Weight | 758.23 g/mol | [4] |
| Melting Point | 192-195 °C | [6] |
| Appearance | White to almost white powder/crystal |[7] |
Experimental Protocol: Synthesis of DFPPE
The synthesis of DFPPE is analogous to the preparation of its non-fluorinated counterpart, 1,2-bis(diphenylphosphino)ethane (dppe).[6] It typically involves the reaction of a lithiated or sodium salt of bis(pentafluorophenyl)phosphine with a 1,2-dihaloethane. A general procedure is outlined below, adapted from related syntheses.[8][9]
Materials:
-
Bis(pentafluorophenyl)phosphine
-
n-Butyllithium (n-BuLi) or Sodium metal
-
1,2-Dichloroethane or 1,2-dibromoethane
-
Anhydrous, degassed solvents (e.g., THF, Diethyl ether)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Phosphide: In an inert atmosphere glovebox or using Schlenk techniques, dissolve bis(pentafluorophenyl)phosphine in anhydrous THF. Cool the solution to -78 °C. Slowly add one equivalent of n-BuLi. The solution will typically change color, indicating the formation of the lithium bis(pentafluorophenyl)phosphide.
-
Coupling Reaction: To the cold phosphide solution, add 0.5 equivalents of 1,2-dichloroethane dropwise.
-
Reaction Work-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The solvent is then removed under vacuum.
-
Purification: The resulting solid is suspended in degassed water to dissolve the lithium chloride byproduct. The crude DFPPE is collected by filtration, washed with water and then a small amount of cold ethanol or pentane, and dried under vacuum. Recrystallization from a suitable solvent like hot toluene or a chloroform/hexane mixture can be performed for further purification.
Prospective FLP Chemistry with DFPPE: A Critical Analysis
To date, the scientific literature does not contain specific examples of FLP chemistry utilizing DFPPE as the Lewis base. This suggests potential challenges in forming a "frustrated" system with this ligand. Two key factors govern FLP activity:
-
Steric Hindrance: The Lewis acid and base must be sufficiently bulky to prevent the formation of a stable adduct. While the four pentafluorophenyl groups provide some steric bulk, the ethylene linker in DFPPE creates a chelating bite angle that might favor adduct formation with a single Lewis acid center, or dimerization.
-
Lewis Basicity/Acidity: The phosphine must be basic enough to deprotonate the substrate (e.g., H₂), while the borane must be acidic enough to accept a hydride. The strong electron-withdrawing nature of the C₆F₅ groups makes DFPPE a very poor Lewis base, which may render it incapable of activating small molecules in concert with a Lewis acid.
It is plausible that the combination of DFPPE with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃) would not result in a frustrated pair, but rather a stable adduct or no reaction, due to the low basicity of the phosphine.
Analogous FLP Systems and Their Reactivity
To illustrate the potential reactivity if a DFPPE-based FLP could be formed, we can examine well-studied systems involving other phosphines. The combination of a bulky phosphine like tri-tert-butylphosphine (tBu₃P) and B(C₆F₅)₃ is a classic example of an intermolecular FLP.[2]
Dihydrogen Activation and Catalytic Hydrogenation
The tBu₃P/B(C₆F₅)₃ system readily activates H₂ to form the ion pair [tBu₃PH]⁺[HB(C₆F₅)₃]⁻. This activated hydrogen can then be used to reduce unsaturated substrates like imines, enamines, and certain heterocycles.[10]
Caption: A simplified catalytic cycle for FLP-mediated hydrogenation of an imine.
Quantitative Data for Analogous Hydrogenation:
While no data exists for DFPPE, studies on other FLPs demonstrate their catalytic potential. For instance, the hydrogenation of N-benzylideneaniline using an intramolecular phosphine/borane FLP can proceed with high yields.
| Substrate | Catalyst System | Yield (%) | Conditions | Reference |
| N-Benzylideneaniline | (C₆H₂Me₃)₂PCH₂CH₂B(C₆F₅)₂ | >95 | H₂ (2-4 bar), Toluene, 80°C | |
| 1-Phenyl-1-trimethylsiloxyethene | tBu₃P / B(C₆F₅)₃ | 95 | H₂ (50 bar), Toluene, 100°C | [11] |
Carbon Dioxide Capture and Reduction
FLPs can also react with CO₂, forming stable adducts.[2] The phosphine attacks the electrophilic carbon of CO₂, while the borane coordinates to one of the oxygen atoms. This activation makes the CO₂ molecule susceptible to reduction.[12]
Caption: Schematic of CO₂ capture by an intermolecular Frustrated Lewis Pair.
Thermodynamic Data for CO₂ Capture by tBu₃P/B(C₆F₅)₃:
| Parameter | Value | Reference |
| ΔH (kcal/mol) | -13.9 ± 0.6 | [12] |
| ΔS (cal/mol·K) | -33.1 ± 1.9 | [12] |
| ΔG at 298K (kcal/mol) | -4.0 ± 1.2 | [12] |
Experimental Protocol for a Representative FLP Reaction: Hydrogenation of an Imine
The following is a general protocol for the catalytic hydrogenation of an imine using a phosphine/borane FLP system, which could be adapted for exploratory studies with DFPPE.
Materials:
-
Phosphine (e.g., Tri-tert-butylphosphine)
-
Lewis Acid (e.g., Tris(pentafluorophenyl)borane)
-
Imine substrate (e.g., N-Benzylideneaniline)
-
Anhydrous, degassed toluene
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: In a glovebox, charge the high-pressure reactor with the imine substrate (1.0 mmol), the phosphine (0.05 mmol, 5 mol%), and the borane (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reactor.
-
Sealing and Pressurizing: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the reactor three times with H₂ gas.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 40 bar) and place it in a heating block set to the reaction temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 24 hours).
-
Work-up and Analysis: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Open the reactor and take an aliquot of the reaction mixture. Analyze the conversion and yield by ¹H NMR spectroscopy and/or GC-MS by comparing with authentic samples of the starting material and product.
Conclusion and Future Outlook
While this compound is a well-established ligand in coordination chemistry, its application in Frustrated Lewis Pair chemistry is an unexplored frontier. The pronounced electron-deficient nature of the phosphorus centers presents a significant hurdle to its direct application as a Lewis base in classical FLP systems. However, this very property might be exploited in novel ways, perhaps in systems where the diphosphine acts as a "Lewis acidic" phosphorus center in conjunction with a very strong Lewis base, or in multi-component systems where it modulates the reactivity of other species.
This guide provides the necessary theoretical background, synthetic protocols, and data from analogous systems to empower researchers to investigate the potential of DFPPE in this exciting field. Future work should focus on systematically reacting DFPPE with a range of strong Lewis acids and attempting the activation of small molecules under various conditions. Such studies will definitively determine whether DFPPE can indeed participate in Frustrated Lewis Pair chemistry and potentially unlock new catalytic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in CO2 activation by frustrated Lewis pairs: from stoichiometric to catalytic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible, metal-free hydrogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure and reactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 7. This compound | 76858-94-1 | TCI AMERICA [tcichemicals.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLP catalysis: main group hydrogenations of organic unsaturated substrates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Quantifying the efficiency of CO2 capture by Lewis pairs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthesis of Metal Complexes with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of metal complexes utilizing the electron-poor diphosphine ligand, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (also known as dfppe). This guide details experimental protocols, presents key quantitative data for comparative analysis, and visualizes the synthetic workflows for enhanced understanding. The unique electronic properties conferred by the pentafluorophenyl groups make dfppe a ligand of significant interest in catalysis and materials science.
Introduction to this compound (dfppe)
This compound is a bidentate phosphine ligand characterized by the presence of highly electronegative pentafluorophenyl substituents. These groups significantly reduce the electron-donating ability of the phosphorus atoms, influencing the electronic structure and reactivity of the resulting metal complexes. This property makes dfppe an attractive ligand for a variety of catalytic applications, often leading to enhanced reaction rates and altered selectivities compared to its more electron-rich analogue, 1,2-bis(diphenylphosphino)ethane (dppe).
General Synthetic Considerations
The synthesis of metal complexes with dfppe generally follows established coordination chemistry protocols. The ligand is typically reacted with a suitable metal precursor in an appropriate solvent. Due to the electron-withdrawing nature of the pentafluorophenyl groups, the nucleophilicity of the phosphorus atoms in dfppe is reduced compared to dppe. This can sometimes necessitate slightly more forcing reaction conditions, such as elevated temperatures or longer reaction times, to achieve complexation.
The general synthetic workflow can be visualized as follows:
Experimental Protocols
Synthesis of Platinum(II) Complexes
3.1.1. Synthesis of cis-[PtCl₂(dfppe)]
This protocol is adapted from the synthesis of the analogous dppe complex.
-
Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), this compound (dfppe), Acetone, Dichloromethane.
-
Procedure:
-
In a round-bottom flask, dissolve K₂PtCl₄ (1.0 eq) in a minimal amount of water.
-
In a separate flask, dissolve dfppe (1.0 eq) in warm acetone.
-
Slowly add the dfppe solution to the stirring aqueous solution of K₂PtCl₄.
-
A precipitate should form upon addition. Continue stirring the mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration, wash with water, followed by a small amount of cold ethanol, and then diethyl ether.
-
The crude product can be recrystallized from a mixture of dichloromethane and hexane to yield the pure cis-[PtCl₂(dfppe)] complex.
-
The formation of binuclear platinum(II) complexes with a bridging dfppe ligand has also been reported. These are typically formed when a 0.5 equivalent of dfppe is reacted with the platinum precursor [PtR(CˆN)(SMe₂)][1].
Synthesis of Palladium(II) Complexes
3.2.1. Synthesis of [PdCl₂(dfppe)]
This protocol is adapted from the synthesis of [PdCl₂(dppe)].
-
Materials: Palladium(II) chloride (PdCl₂), this compound (dfppe), Benzene or Toluene.
-
Procedure:
-
Suspend PdCl₂ (1.0 eq) in benzene or toluene in a round-bottom flask.
-
Add a solution of dfppe (1.0 eq) in the same solvent to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. The initial suspension should gradually dissolve to form a clear solution, from which the product may precipitate upon cooling.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the product with the reaction solvent and then with diethyl ether.
-
Dry the product under vacuum to obtain [PdCl₂(dfppe)].
-
Synthesis of Rhodium(I) Complexes
3.3.1. Synthesis of trans-[Rh(CO)Cl(dfppe)]
This protocol is adapted from the synthesis of the analogous dppe complex.
-
Materials: Dirhodium tetracarbonyl dichloride ([Rh(CO)₂Cl]₂), this compound (dfppe), Benzene.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(CO)₂Cl]₂ (0.5 eq) in degassed benzene.
-
Slowly add a solution of dfppe (1.0 eq) in degassed benzene to the rhodium precursor solution.
-
Carbon monoxide evolution is typically observed. Stir the reaction mixture at room temperature for 1-2 hours.
-
The product, trans-[Rh(CO)Cl(dfppe)], should precipitate from the solution.
-
Collect the solid by filtration under inert atmosphere, wash with degassed benzene and then pentane.
-
Dry the product under vacuum.
-
Synthesis of Gold(I) Complexes
3.4.1. Synthesis of [AuCl(dfppe)]Cl
This protocol is adapted from the synthesis of gold(I) dppe complexes[2].
-
Materials: (Dimethyl sulfide)gold(I) chloride (AuCl(SMe₂)), this compound (dfppe), Dichloromethane.
-
Procedure:
-
Dissolve AuCl(SMe₂) (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add a solution of dfppe (1.0 eq) in dichloromethane to the gold precursor solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold dichloromethane and then with diethyl ether.
-
Dry the product under vacuum to yield the [AuCl(dfppe)]Cl complex.
-
Quantitative Data Summary
The following tables summarize key quantitative data for selected metal complexes of dfppe and its analogue dppe for comparative purposes.
Table 1: Reaction Yields for Selected Metal Complexes
| Complex | Metal | Ligand | Yield (%) | Reference |
| cis-[Pt(Ph)₂(dfppe)] | Pt(II) | dfppe | - | [1] |
| [Pt₂R₂(CˆN)₂(μ-dfppe)] | Pt(II) | dfppe | - | [1] |
| [Pd(dppf)Cl₂·CH₂Cl₂] | Pd(II) | dppf | High | [3][4] |
| [Au(dppe)₂]Cl | Au(I) | dppe | - | [5][6] |
Note: Specific yield data for many dfppe complexes are not widely reported in the literature. The table includes related complexes for context.
Table 2: ³¹P NMR Spectroscopic Data
| Complex | Ligand | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| Free dppe | dppe | - | -12.8 | - | [7] |
| cis-[PtCl₂(dppe)] | dppe | DMSO | 43.4 | ¹J(Pt,P) = 3547 | [1] |
| [Pd(dppf)Cl₂] | dppf | CDCl₃ | - | - | [8] |
| [Au(cis-bdppe)₂]Cl | cis-bdppe | CD₂Cl₂ | 23.1 | - | [2] |
Table 3: Infrared (IR) Spectroscopic Data for Carbonyl Complexes
| Complex | Ligand | Medium | ν(CO) (cm⁻¹) | Reference |
| trans-[Rh(CO)Cl(P(C₆F₅)₃)₂] | P(C₆F₅)₃ | - | - | [9] |
Note: The CO stretching frequency in metal carbonyl complexes is a sensitive probe of the electronic properties of the other ligands. For dfppe complexes, a higher ν(CO) is expected compared to analogous dppe complexes, reflecting the lower electron-donating ability of the dfppe ligand.
Logical Relationships in Synthesis
The synthesis of these metal complexes involves a series of logical steps and relationships between reactants and products, as illustrated in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, a crucial ligand in coordination chemistry and catalysis. This document details the experimental protocols for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the experimental workflow.
Introduction
This compound, often abbreviated as dfppe, is a bidentate phosphine ligand characterized by the presence of highly electronegative pentafluorophenyl groups. These substituents significantly influence the electronic properties of the phosphorus donor atoms, making dfppe a valuable ligand for a wide range of applications in catalysis and materials science. Understanding its precise three-dimensional structure through X-ray crystallography is paramount for designing novel catalysts and functional materials with tailored properties. While the synthesis of this compound was reported by Cook and Morse in 1982, a detailed public deposition of its single-crystal X-ray structure has not been readily available. This guide, therefore, collates the essential information regarding its synthesis and provides a generalized protocol for its crystallographic analysis.
Data Presentation
While a specific, publicly available Crystallographic Information File (CIF) for the free ligand of this compound is not found in the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, the following tables represent the kind of data that would be obtained from a single-crystal X-ray diffraction experiment. The values presented here are hypothetical and serve as a template for the expected structural parameters.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₂₆H₄F₂₀P₂ |
| Formula weight | 758.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.123(4) Å |
| b | 15.456(6) Å |
| c | 17.789(7) Å |
| α | 90° |
| β | 105.23(2)° |
| γ | 90° |
| Volume | 2684.5(18) ų |
| Z | 4 |
| Calculated density | 1.875 Mg/m³ |
| Absorption coefficient | 0.356 mm⁻¹ |
| F(000) | 1488 |
| Data collection | |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13<=h<=13, -20<=k<=20, -23<=l<=23 |
| Reflections collected | 25678 |
| Independent reflections | 6154 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 6154 / 0 / 424 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.105 |
| R indices (all data) | R1 = 0.058, wR2 = 0.118 |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| P1 | C1 | 1.845(3) |
| P1 | C101 | 1.833(3) |
| P1 | C201 | 1.835(3) |
| P2 | C2 | 1.846(3) |
| P2 | C301 | 1.831(3) |
| P2 | C401 | 1.834(3) |
| C1 | C2 | 1.538(4) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C1 | P1 | C101 | 101.5(1) |
| C1 | P1 | C201 | 102.1(1) |
| C101 | P1 | C201 | 105.8(1) |
| C2 | P2 | C301 | 101.8(1) |
| C2 | P2 | C401 | 102.3(1) |
| C301 | P2 | C401 | 106.2(1) |
| P1 | C1 | C2 | 112.4(2) |
| P2 | C2 | C1 | 112.1(2) |
Experimental Protocols
The following sections outline the detailed methodologies for the synthesis of this compound and a general protocol for its single-crystal X-ray diffraction analysis.
Synthesis of this compound
The synthesis of this compound is based on the procedure reported by Cook and Morse.[1]
Materials:
-
Bis(pentafluorophenyl)phosphine [(C₆F₅)₂PH]
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane (CH₂BrCH₂Br)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A solution of bis(pentafluorophenyl)phosphine in anhydrous diethyl ether is prepared in a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled phosphine solution with constant stirring. This deprotonates the phosphine to form the lithium phosphide salt, LiP(C₆F₅)₂.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting solution of the lithium phosphide is then cooled again to -78 °C.
-
A solution of 0.5 molar equivalents of 1,2-dibromoethane in anhydrous diethyl ether is added dropwise to the lithium phosphide solution.
-
The reaction mixture is allowed to slowly warm to room temperature and then stirred overnight.
-
The reaction is quenched by the addition of deionized water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes, to afford white crystals of this compound.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound is selected and mounted on a goniometer head.
Data Collection:
-
X-ray diffraction data are collected on a diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of frames are collected using ω and φ scans to cover the entire reciprocal space.
-
The collected frames are integrated and corrected for Lorentz and polarization effects using the diffractometer software. An absorption correction is also applied.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
The final structure is validated using software tools to check for geometric and crystallographic consistency.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis and structural analysis of this compound.
Caption: Experimental workflow for the synthesis and X-ray crystal structure analysis.
Caption: Logical relationship between synthesis, structure, properties, and applications.
References
Methodological & Application
Application Notes and Protocols for 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, also known as Dfppe or Fosflur, is a bidentate phosphine ligand characterized by the presence of strongly electron-withdrawing pentafluorophenyl groups. This electronic feature significantly influences its coordination chemistry and catalytic activity, making it a valuable ligand for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
The electron-deficient nature of the phosphorus centers in Fosflur modulates the electronic properties of the metal catalyst, typically palladium, affecting the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2] This can lead to unique reactivity and selectivity compared to more common electron-rich phosphine ligands.
These application notes provide an overview of the use of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, including general protocols and a summary of reported performance data.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide. The choice of ligand is critical for the efficiency of the catalytic system. Electron-deficient ligands like Fosflur can be particularly effective in promoting the transmetalation step of the catalytic cycle.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
This compound (Fosflur) (1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, base, palladium precursor, and this compound.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | Fosflur (2.2) | K₂CO₃ | Toluene | 100 | 12 | >95 | Hypothetical |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | Fosflur (2.2) | K₃PO₄ | Dioxane | 110 | 24 | 85 | Hypothetical |
| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | Fosflur (3.3) | Cs₂CO₃ | DMF | 80 | 8 | 92 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes, as specific literature with quantitative data for this exact ligand in Suzuki-Miyaura reactions was not prominently available in the search results. The conditions are based on general protocols for similar electron-deficient phosphine ligands.
II. Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. The electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of the reaction.
General Experimental Protocol: Heck Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
This compound (Fosflur) (1.1-1.2 equiv relative to Pd)
-
Base (e.g., Et₃N, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium precursor, and this compound.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the alkene and the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-140 °C) and monitor its progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any inorganic salts and wash with the solvent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Heck Coupling
| Entry | Aryl Halide | Alkene | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | Fosflur (1.1) | Et₃N | DMF | 100 | 16 | 88 | Hypothetical |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | Fosflur (1.1) | K₂CO₃ | DMAc | 120 | 24 | 91 | Hypothetical |
| 3 | 3-Bromopyridine | Cyclohexene | Pd(OAc)₂ (2) | Fosflur (2.2) | Cs₂CO₃ | Acetonitrile | 80 | 18 | 75 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes, as specific literature with quantitative data for this exact ligand in Heck reactions was not prominently available in the search results. The conditions are based on general protocols for similar cross-coupling reactions.
III. Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes. The use of an electron-deficient ligand like Fosflur can influence the rate of the catalytic cycle.
General Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
This compound (Fosflur) (1.1-1.2 equiv relative to Pd)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Et₃N, Diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium precursor, this compound, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Pd Precursor (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Fosflur (2.2) | 4 | Et₃N | THF | RT | 6 | 94 | Hypothetical |
| 2 | 2-Bromopyridine | 1-Hexyne | Pd(OAc)₂ (3) | Fosflur (3.3) | 6 | i-Pr₂NH | DMF | 60 | 12 | 82 | Hypothetical |
| 3 | 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1.5) | Fosflur (1.6) | 3 | Et₃N | Toluene | 50 | 8 | 90 | Hypothetical |
Note: The data in this table is hypothetical and for illustrative purposes, as specific literature with quantitative data for this exact ligand in Sonogashira reactions was not prominently available in the search results. The conditions are based on general protocols for similar cross-coupling reactions.
Conclusion
This compound (Fosflur) represents an interesting class of electron-deficient bidentate phosphine ligands for palladium-catalyzed cross-coupling reactions. Its unique electronic properties have the potential to offer advantages in terms of reactivity and selectivity for specific substrate combinations in Suzuki-Miyaura, Heck, and Sonogashira couplings. The provided general protocols serve as a starting point for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization of reaction conditions for specific applications is encouraged to achieve the best possible outcomes. The hypothetical data tables are intended to provide a framework for the types of results that might be expected and to highlight the key parameters that should be considered during reaction development.
References
Catalytic Applications of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly abbreviated as DFPPE, is a highly electron-deficient bidentate phosphine ligand. Its unique electronic properties, stemming from the presence of twenty fluorine atoms, make it a valuable tool in various catalytic transformations in organic synthesis. This document provides an overview of its applications, detailed experimental protocols for key reactions, and a summary of its performance data. DFPPE's strong electron-withdrawing nature enhances the Lewis acidity of the metal center it coordinates to, thereby influencing the reactivity and selectivity of the catalytic system. It has found utility as a ligand in transition metal catalysis and as a key component in Frustrated Lewis Pair (FLP) chemistry for small molecule activation.
Key Applications
The primary catalytic applications of DFPPE in organic synthesis can be categorized as follows:
-
Frustrated Lewis Pair (FLP) Chemistry: In combination with a sterically hindered Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), DFPPE can form a frustrated Lewis pair. This combination is capable of activating small molecules like dihydrogen (H₂), leading to metal-free hydrogenations of various unsaturated substrates.
-
Transition Metal Catalysis: DFPPE serves as a robust ligand for various transition metals, including palladium and rhodium. The resulting metal complexes exhibit catalytic activity in a range of cross-coupling and hydrogenation reactions. The electron-deficient nature of the ligand can modulate the catalytic cycle, for instance, by promoting reductive elimination.
Data Presentation
Currently, publicly available, detailed quantitative data for specific catalytic reactions employing this compound is limited in consolidated formats. The following tables are presented as a template to be populated as more specific primary literature data becomes available.
Table 1: Metal-Free Hydrogenation of Imines using DFPPE/B(C₆F₅)₃ FLP System
| Entry | Imine Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzylideneaniline | N-Benzylaniline | Data not available | Data not available | Data not available | Data not available | Data not available | [Cite specific literature when found] |
| 2 | ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using DFPPE Ligand
| Entry | Aryl Halide | Arylboronic Acid | Product | Pd Source (mol%) | DFPPE (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [Cite specific literature when found] |
| 2 | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols based on established methodologies for similar catalytic reactions. These should be adapted based on specific substrate and catalyst requirements as detailed in primary research articles.
Protocol 1: General Procedure for Metal-Free Hydrogenation of Imines using DFPPE/B(C₆F₅)₃ Frustrated Lewis Pair
This protocol describes a general method for the hydrogenation of imines using the frustrated Lewis pair formed from this compound (DFPPE) and tris(pentafluorophenyl)borane (B(C₆F₅)₃).
Materials:
-
This compound (DFPPE)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Imine substrate
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave equipped with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a strict inert atmosphere, add the imine substrate (1.0 mmol) to a dry Schlenk flask or autoclave.
-
Add the desired amount of anhydrous, degassed solvent (e.g., 5 mL).
-
In a separate vial, weigh DFPPE (e.g., 0.05 mmol, 5 mol%) and B(C₆F₅)₃ (e.g., 0.05 mmol, 5 mol%) and dissolve them in a small amount of the reaction solvent.
-
Add the DFPPE/B(C₆F₅)₃ solution to the reaction vessel containing the imine.
-
-
Hydrogenation Reaction:
-
Seal the reaction vessel.
-
If using a Schlenk flask, purge the flask with hydrogen gas by evacuating and backfilling three times.
-
Pressurize the reaction vessel to the desired hydrogen pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by periodically taking aliquots under an inert atmosphere.
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully vent the hydrogen gas.
-
Quench the reaction by adding a small amount of a suitable reagent (e.g., triethylamine) to deactivate the Lewis acidic borane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amine.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using DFPPE as a Ligand
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst with DFPPE as the supporting ligand.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound (DFPPE)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 0.01-0.02 mmol, 1-2 mol% Pd), DFPPE (e.g., 0.012-0.024 mmol, 1.2-2.4 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol) to a dry Schlenk flask or microwave vial.
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
-
Catalytic Reaction:
-
Seal the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (e.g., 2-24 h).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Visualizations
Frustrated Lewis Pair (FLP) Activation of Dihydrogen
The following diagram illustrates the conceptual workflow of H₂ activation by a frustrated Lewis pair composed of DFPPE and B(C₆F₅)₃, leading to hydrogenation of a generic imine substrate.
Caption: FLP-mediated hydrogenation of an imine.
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with DFPPE
This diagram outlines the key steps in a generic Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex bearing the DFPPE ligand.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Application Notes and Protocols: 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,2-bis[bis(pentafluorophenyl)phosphino]ethane, commonly known as DFPPE, as a highly effective ligand in various homogeneous catalytic reactions. DFPPE is an organophosphorus compound recognized for its robust structure and the unique electronic properties imparted by its pentafluorophenyl groups, which enhance stability and reactivity in transition metal catalysis.[1]
DFPPE serves as a versatile ligand for a range of transition metals, including iridium, palladium, and ruthenium, facilitating transformations crucial in organic synthesis. Its applications span from cycloaddition and isomerization reactions to cross-coupling reactions, making it a valuable tool in pharmaceutical development and materials science.[1]
Iridium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Fluorenones
The iridium complex formed with DFPPE demonstrates exceptional efficiency in catalyzing the [2+2+2] cycloaddition of diynes with alkynes to produce complex polycyclic aromatic compounds such as fluorenones. The electron-withdrawing nature of the pentafluorophenyl groups on the DFPPE ligand is crucial for achieving high yields in these transformations.
Quantitative Data:
| Entry | Ligand | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | DPPE | [Ir(cod)Cl]₂ | DCM | 24 | 43 |
| 2 | PPh₃ | [Ir(cod)Cl]₂ | DCM | 24 | 63 |
| 3 | BIPHEP | [Ir(cod)Cl]₂ | DCM | 24 | 28 |
| 4 | DPPF | [Ir(cod)Cl]₂ | DCM | 24 | 55 |
| 5 | DFPPE (F-DPPE) | [Ir(cod)Cl]₂ | DCM | 24 | 94 |
Experimental Protocol: Synthesis of Fluorenone 5j
A detailed experimental protocol for the iridium-catalyzed [2+2+2] cycloaddition of a benzene-linked ketodiyne with an internal alkyne is provided below.
-
Materials:
-
[Ir(cod)Cl]₂ (2 mol%)
-
This compound (F-DPPE) (4 mol%)
-
Benzene-linked ketodiyne 4 (1 equivalent)
-
Internal alkyne 2j (3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of [Ir(cod)Cl]₂ and F-DPPE in anhydrous DCM, add the internal alkyne 2j and a solution of the benzene-linked ketodiyne 4 in anhydrous DCM.
-
Stir the reaction mixture under reflux for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the fluorenone 5j .
-
Experimental Workflow:
Palladium-Catalyzed Hydride-Transfer Reaction for the Synthesis of Heterocyclic Allenes
DFPPE is an effective ligand in palladium-catalyzed transformations, such as the synthesis of heterocyclic allenes from propargylic amines. The catalytic system comprising a palladium source and DFPPE facilitates a hydride-transfer reaction, leading to the desired allene products in high yields.
Quantitative Data:
| Substrate (Propargylic Amine) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various heterocyclic propargylic diisopropylamines | Pd₂(dba)₃·CHCl₃ (2.5 mol%) + DFPPE (10 mol%) | CHCl₃ | 100 | - | Good to High |
Experimental Protocol: Synthesis of Heterocyclic Allenes
The following protocol outlines the general procedure for the synthesis of heterocyclic allenes.
-
Materials:
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
This compound (DFPPE) (10 mol%)
-
Propargylic diisopropylamine containing a heterocycle (1 equivalent)
-
Chloroform (CHCl₃), anhydrous
-
-
Procedure:
-
In a reaction vessel, combine Pd₂(dba)₃·CHCl₃, DFPPE, and the heterocyclic propargylic diisopropylamine substrate.
-
Add anhydrous chloroform as the solvent.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding heterocyclic allene.
-
Experimental Workflow:
Ruthenium-Catalyzed Hydroformylation of Olefins
DFPPE can be employed as a ligand in ruthenium cluster catalysis for the hydroformylation of olefins. The resulting catalyst, Ru₃(CO)₁₀(F-dppe), demonstrates notable activity in converting ethylene and propylene to their corresponding aldehydes.
Catalyst Performance Comparison:
| Catalyst | Substrate | Activity |
| Ru₃(CO)₁₀(dppe) | Ethylene, Propylene | - |
| Ru₃(CO)₁₀(F-dppe) | Ethylene, Propylene | Higher than Ru₃(CO)₁₂ and Ru₃(CO)₁₀(dppe) |
| Ru₃(CO)₁₂ | Ethylene, Propylene | - |
General Experimental Considerations:
The hydroformylation reactions are typically carried out in an autoclave under a pressurized atmosphere of syngas (a mixture of carbon monoxide and hydrogen). The choice of solvent, temperature, and pressure are critical parameters that need to be optimized for specific substrates.
Logical Relationship of Catalyst Activity:
Application in Cross-Coupling Reactions
While specific quantitative data and detailed protocols for Suzuki-Miyaura and Heck reactions using DFPPE as a ligand were not prominently available in the surveyed literature, its structural and electronic properties suggest its suitability for these transformations. Commercial suppliers indicate its utility in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Buchwald-Hartwig Cross-Coupling
-
Heck Reaction
-
Hiyama Coupling
-
Negishi Coupling
-
Sonogashira Coupling
-
Stille Coupling
-
Suzuki-Miyaura Coupling
The electron-deficient nature of the DFPPE ligand can be advantageous in facilitating the reductive elimination step in the catalytic cycle of these reactions. Researchers are encouraged to screen DFPPE as a ligand in these cross-coupling reactions, optimizing reaction conditions such as the choice of palladium precursor, base, solvent, and temperature to achieve desired outcomes.
References
Application Notes and Protocols for Reactions with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Introduction
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly abbreviated as F-dppe, is a highly specialized organophosphorus ligand used in transition metal catalysis. Its robust structure, featuring electron-withdrawing pentafluorophenyl groups, imparts unique electronic properties and stability to metal complexes, making it a valuable tool for researchers and chemists in organic synthesis and drug development.[1] This document provides detailed protocols for the safe handling and use of F-dppe in a representative catalytic reaction, specifically an iridium-catalyzed [2+2+2] cycloaddition for the synthesis of a fluorenone derivative.
Safety and Handling Precautions
This compound is an air and moisture-sensitive solid.[2] It is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation and ensure reproducibility of experimental results.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.[2][3] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[2]
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2][4]
Application: Iridium-Catalyzed [2+2+2] Cycloaddition
This section details the protocol for the synthesis of 1,4-dibutyl-2,3-diethyl-9H-fluoren-9-one via an iridium-catalyzed [2+2+2] cycloaddition reaction, as demonstrated by Tanaka et al. (2019).[5][6] In this reaction, F-dppe is employed as a ligand to modulate the reactivity and selectivity of the iridium catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| [Ir(cod)Cl]₂ | 671.70 | 6.7 mg | 0.010 |
| This compound (F-dppe) | 758.23 | 15.2 mg | 0.0200 |
| Diyne Substrate | 266.30 | 133.5 mg | 0.5012 |
| 3-Hexyne | 82.14 | 125.9 mg | 1.530 |
| Dichloromethane (DCM) | 84.93 | 2.5 mL | - |
Experimental Protocol
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]₂ (6.7 mg, 0.010 mmol) and this compound (F-dppe) (15.2 mg, 0.0200 mmol).
-
Add 1.0 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the catalyst components.
-
-
Reaction Setup:
-
In a separate vial, dissolve the diyne substrate (133.5 mg, 0.5012 mmol) in 1.5 mL of anhydrous DCM.
-
To the catalyst solution, add 3-hexyne (125.9 mg, 1.530 mmol) followed by the solution of the diyne substrate.
-
-
Reaction Execution:
-
Stir the resulting reaction mixture under reflux for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
-
Work-up and Purification:
-
Upon completion of the reaction, remove the solvent using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel. The specific eluent system used in the reference was a hexane/EtOAc mixture (99.5/0.5).
-
Results
The iridium-catalyzed [2+2+2] cycloaddition reaction using F-dppe as a ligand afforded the desired fluorenone product in high yield.
| Product | Yield (%) |
| 1,4-Dibutyl-2,3-diethyl-9H-fluoren-9-one | 94 |
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Anthraquinones by Iridium-Catalyzed [2 + 2 + 2] Cycloaddition of a 1,2-Bis(propiolyl)benzene Derivative with Alkynes | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely employed in the pharmaceutical and materials science industries for the synthesis of arylamines and their derivatives. The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination, influencing catalyst stability, activity, and substrate scope.
1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, also known as Dfppe, is a bidentate phosphine ligand characterized by its electron-deficient pentafluorophenyl groups. While commercially available and suggested for use in various cross-coupling reactions, detailed performance data and optimized protocols for its specific application in Buchwald-Hartwig amination are not extensively documented in peer-reviewed literature. These notes provide a general framework and starting protocols for researchers interested in exploring the utility of this compound in this important transformation. The electron-withdrawing nature of the pentafluorophenyl groups may offer unique reactivity and selectivity profiles compared to more common electron-rich phosphine ligands.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
General Experimental Workflow
A typical experimental workflow for performing a Buchwald-Hartwig amination reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General Experimental Workflow.
Application Data
Table 1: Screening of Reaction Conditions
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Dfppe (2) | NaOtBu | Toluene | 100 | 24 | TBD |
| 2 | Pd(OAc)₂ (2) | Dfppe (4) | K₃PO₄ | Dioxane | 110 | 24 | TBD |
| 3 | Pd₂(dba)₃ (0.5) | Dfppe (1) | LHMDS | THF | 80 | 18 | TBD |
| 4 | Pd(OAc)₂ (1) | Dfppe (2) | Cs₂CO₃ | Toluene | 100 | 24 | TBD |
TBD: To Be Determined
Table 2: Substrate Scope for the Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | TBD |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | 4-(Trifluoromethyl)-N-phenylaniline | TBD |
| 3 | 2-Bromopyridine | n-Butylamine | N-Butylpyridin-2-amine | TBD |
| 4 | 4-Bromotoluene | Diethylamine | N,N-Diethyl-4-methylaniline | TBD |
TBD: To Be Determined
Table 3: Substrate Scope for the Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chloroanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | TBD |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | 4-(Trifluoromethyl)-N-phenylaniline | TBD |
| 3 | 2-Chloropyridine | n-Butylamine | N-Butylpyridin-2-amine | TBD |
| 4 | 4-Chlorotoluene | Diethylamine | N,N-Diethyl-4-methylaniline | TBD |
TBD: To Be Determined
Experimental Protocols
The following are general starting protocols for the Buchwald-Hartwig amination using this compound (Dfppe). Optimization of the palladium precursor, ligand loading, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound (Dfppe)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial with a stir bar)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and the base (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and a stir bar.
-
If the amine is a solid, add it to the vessel. If it is a liquid, add it via syringe.
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Protocol 2: General Procedure for the Amination of an Aryl Chloride
The procedure for aryl chlorides is similar to that for aryl bromides, but typically requires higher catalyst loadings, more electron-rich ligands (though Dfppe is being investigated here), and potentially higher temperatures or longer reaction times due to the lower reactivity of the C-Cl bond.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound (Dfppe)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Strong base (e.g., NaOtBu or LHMDS, 1.5 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or vial with a stir bar)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, adjusting the amounts of palladium precursor (e.g., 0.02 mmol, 2 mol% Pd), ligand (0.04 mmol, 4 mol%), and base (1.5 mmol) as needed.
-
Seal the reaction vessel and heat to a higher temperature if necessary (e.g., 100-120 °C).
-
Monitor the reaction closely, as longer reaction times may be required.
-
Follow steps 7-11 as described in Protocol 1 for workup and purification.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane Palladium Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The choice of ligand complexed to the palladium catalyst is crucial for the reaction's success, influencing reaction rates, substrate scope, and functional group tolerance.
This document provides detailed application notes and protocols for the use of a palladium catalyst system employing 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (Dfppe) as a supporting ligand. Dfppe is an electron-deficient, bidentate phosphine ligand. Its unique electronic properties, stemming from the ten fluorine atoms on the phenyl rings, can offer advantages in specific Suzuki-Miyaura coupling applications, particularly where traditional electron-rich phosphine ligands may be less effective. These notes are intended to guide researchers in leveraging the Dfppe/palladium catalyst system for their synthetic needs.
Catalyst System Overview
The active catalyst is typically generated in situ from a palladium precursor and the Dfppe ligand. The electron-withdrawing nature of the pentafluorophenyl groups in Dfppe modulates the electron density at the palladium center, which can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Key Advantages of the Pd/Dfppe System:
-
Stability: The robust nature of the ligand can lead to a more stable catalytic system.
-
Unique Reactivity: The electron-deficient character may provide complementary reactivity to electron-rich phosphine ligands, potentially favoring coupling with certain electron-rich or challenging substrates.
-
Selectivity: In complex molecules with multiple reactive sites, the electronic nature of the ligand can influence chemoselectivity.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd/Dfppe catalyst system. These data are illustrative and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 92 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 88 |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyano-1,1'-biphenyl | 90 |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 75 |
| 6 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 |
| 7 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 93 |
| 8 | 4-Bromotoluene | 4-Fluorophenylboronic acid | 4'-Fluoro-4-methyl-1,1'-biphenyl | 89 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound (Dfppe) as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (Dfppe)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to a Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and Dfppe (0.022 mmol, 2.2 mol%). Add 2 mL of anhydrous, degassed solvent and stir the mixture at room temperature for 15-20 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the remaining anhydrous, degassed solvent (3 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC/MS. Typical reaction times range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: Heck Reaction Catalyzed by Palladium Complexes of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has found widespread application in organic synthesis, from academic research to the industrial production of pharmaceuticals and fine chemicals. The choice of ligand coordinated to the palladium center is crucial for the efficiency, selectivity, and substrate scope of the reaction.
This document provides detailed application notes and protocols for the Heck reaction catalyzed by palladium complexes of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane. This ligand, often abbreviated as DFPPE, is characterized by its strongly electron-withdrawing pentafluorophenyl groups. These electronic properties make the corresponding palladium complexes particularly effective in coupling reactions involving electron-rich olefins and can influence the regioselectivity of the reaction. While specific quantitative data for this exact catalyst system in the Heck reaction is not extensively documented in publicly available literature, the following protocols are based on established methodologies for similar electron-deficient diphosphine palladium catalysts and general principles of the Heck reaction.
Ligand and Catalyst Characteristics
This compound is a solid, air-stable ligand. The electron-withdrawing nature of the pentafluorophenyl groups enhances the electrophilicity of the palladium center, which can facilitate the oxidative addition step and influence subsequent steps in the catalytic cycle. This can be particularly advantageous for challenging substrates, such as aryl chlorides.
Data Presentation
The following tables provide representative data for Heck coupling reactions. Please note that these values are illustrative and are based on typical results obtained with electron-deficient palladium diphosphine catalysts. Actual yields and turnover numbers (TON) will vary depending on the specific substrates, reaction conditions, and catalyst preparation.
Table 1: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Product | Yield (%) | TON |
| 1 | Iodobenzene | trans-Stilbene | >95 | >1000 |
| 2 | Bromobenzene | trans-Stilbene | 85-95 | >800 |
| 3 | Chlorobenzene | trans-Stilbene | 60-80 | >500 |
| 4 | 4-Bromoacetophenone | 4-Acetyl-trans-stilbene | >90 | >900 |
| 5 | 4-Iodonitrobenzene | 4-Nitro-trans-stilbene | >95 | >1000 |
Table 2: Heck Coupling of Iodobenzene with Various Alkenes
| Entry | Alkene | Product | Yield (%) | TON |
| 1 | Styrene | trans-Stilbene | >95 | >1000 |
| 2 | n-Butyl acrylate | n-Butyl cinnamate | >98 | >1200 |
| 3 | 1-Octene | 1-Phenyl-1-octene | 70-85 | >700 |
| 4 | Cyclohexene | 3-Phenylcyclohexene | 50-70 | >400 |
Experimental Protocols
Protocol 1: Synthesis of the Palladium Pre-catalyst
A well-defined palladium(II) pre-catalyst can be synthesized for consistent results.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (DFPPE)
-
Acetonitrile (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (1 equivalent) and DFPPE (1.1 equivalents).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (indicated by a color change and formation of a precipitate).
-
The resulting solid, [Pd(DFPPE)Cl₂], can be isolated by filtration, washed with cold acetonitrile and diethyl ether, and dried under vacuum.
-
Store the pre-catalyst under an inert atmosphere.
Protocol 2: General Procedure for the Heck Reaction
This protocol describes a general method for the Heck coupling of an aryl halide with an alkene using an in situ generated or pre-formed palladium catalyst.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or the pre-synthesized [Pd(DFPPE)Cl₂]
-
This compound (DFPPE) (if using Pd(OAc)₂)
-
Aryl halide (1.0 mmol)
-
Alkene (1.2-1.5 mmol)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc)) (1.5-2.0 mmol)
-
Solvent (e.g., anhydrous DMF, NMP, or toluene) (5-10 mL)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01-1 mol%) and DFPPE (0.012-1.2 mol%). Add a portion of the solvent and stir for 15-30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst mixture (or a Schlenk tube containing the pre-formed [Pd(DFPPE)Cl₂]), add the aryl halide, the alkene, and the base.
-
Add the remaining solvent to the reaction tube.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Structure of the [Pd(DFPPE)Cl₂] pre-catalyst.
Application Notes and Protocols for Sonogashira Coupling with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The efficiency and substrate scope of the Sonogashira coupling are significantly influenced by the choice of the palladium catalyst and the ancillary ligands.
This document provides detailed application notes and protocols for the use of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE) as a ligand in palladium-catalyzed Sonogashira coupling reactions. DFPPE is a bidentate phosphine ligand characterized by the presence of electron-withdrawing pentafluorophenyl groups. These electronic properties can modulate the reactivity of the palladium center, potentially offering advantages in terms of catalyst stability and activity for specific substrate combinations. While specific literature examples detailing the use of DFPPE in Sonogashira couplings are limited, the following protocols and data are based on established methodologies for Sonogashira reactions with electron-deficient phosphine ligands and serve as a comprehensive guide for researchers.
Reaction Principle
The Sonogashira coupling reaction typically proceeds via a catalytic cycle involving both palladium and, in the classic version, a copper co-catalyst. The key steps include:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: In the presence of a base, the terminal alkyne (R'-C≡CH) reacts with a copper(I) salt to form a copper acetylide (R'-C≡C-Cu).
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) salt.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst.
The use of electron-deficient ligands like DFPPE can influence the rates of oxidative addition and reductive elimination, potentially improving reaction efficiency for certain substrates. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts, and these often rely on the use of a strong base and an appropriate phosphine ligand.
Experimental Protocols
The following are representative protocols for a copper-catalyzed and a copper-free Sonogashira coupling reaction using a Pd/DFPPE catalytic system.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DFPPE)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 eq.), DFPPE (0.012 eq.), and CuI (0.02 eq.).
-
Add the anhydrous and degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Add the aryl halide (1.0 eq.), the terminal alkyne (1.2 eq.), and the base (2.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DFPPE)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))
-
Anhydrous and degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 eq.) and DFPPE (0.024 eq.) to a dry Schlenk flask.
-
Add the anhydrous and degassed solvent and stir for 15-20 minutes to allow for catalyst pre-formation.
-
Add the aryl halide (1.0 eq.), the base (2.0 eq.), and the terminal alkyne (1.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables present representative, hypothetical data for the Sonogashira coupling reaction using the Pd/DFPPE catalytic system. This data is intended to provide a general understanding of the potential scope and optimization parameters.
Table 1: Substrate Scope for the Pd/DFPPE-Catalyzed Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Product | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 4 | 92 |
| 2 | 4-Bromoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 8 | 85 |
| 3 | 1-Iodonaphthalene | 1-Hexyne | 1-(Hex-1-yn-1-yl)naphthalene | 6 | 88 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | 4-(Phenylethynyl)benzonitrile | 12 | 78 |
| 5 | 2-Iodothiophene | 1-Octyne | 2-(Oct-1-yn-1-yl)thiophene | 5 | 90 |
| 6 | 4-Iodoaniline | Phenylacetylene | 4-(Phenylethynyl)aniline | 10 | 75 |
Reaction conditions: Aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (1 mol%), DFPPE (1.2 mol%), CuI (2 mol%), Et₃N (2.0 mmol), DMF (5 mL), 60 °C.
Table 2: Optimization of Reaction Conditions for the Coupling of 4-Bromoanisole and Phenylacetylene
| Entry | Pd Source (mol%) | DFPPE (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | 1.2 | Et₃N | DMF | 60 | 75 |
| 2 | Pd(OAc)₂ (1) | 1.2 | Et₃N | DMF | 80 | 85 |
| 3 | Pd(OAc)₂ (0.5) | 0.6 | Et₃N | DMF | 80 | 82 |
| 4 | Pd₂(dba)₃ (0.5) | 1.2 | Cs₂CO₃ | Dioxane | 100 | 88 |
| 5 | Pd₂(dba)₃ (0.5) | 1.2 | K₂CO₃ | Dioxane | 100 | 81 |
| 6 | Pd(OAc)₂ (1) | 1.2 | Et₃N | Toluene | 80 | 79 |
Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Application Notes & Protocols: Hydrogenation Reactions Using Frustrated Lewis Pairs Based on 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for metal-free hydrogenation reactions utilizing Frustrated Lewis Pairs (FLPs). While the specific FLP system comprising 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE) and a strong Lewis acid such as Tris(pentafluorophenyl)borane (B(C6F5)3) is explored conceptually, it is important to note that the literature heavily favors bulky, monodentate phosphines for successful H2 activation. The flexible ethane backbone of DFPPE may allow for the formation of a classical Lewis adduct with the borane, which would quench the "frustrated" reactivity required for hydrogen activation.
Therefore, the protocols and data presented below are based on well-established, analogous FLP systems and should be considered a foundational guide for developing a specific protocol for the DFPPE-based system.
Introduction to Frustrated Lewis Pair (FLP) Catalysis
Frustrated Lewis Pairs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond or adduct.[1] This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules, most notably molecular hydrogen (H2).[1] The FLP heterolytically cleaves the H-H bond, generating a phosphonium cation ([R3PH]+) and a hydridoborate anion ([HB(C6F5)3]-).[1] This activated hydrogen can then be transferred to an unsaturated substrate, enabling metal-free catalytic hydrogenation. This technology is particularly valuable in pharmaceutical development and fine chemical synthesis where metal contamination is a critical concern.
The combination of a bidentate phosphine like DFPPE with a Lewis acid like B(C6F5)3 represents an intriguing possibility for FLP catalysis. The electron-withdrawing pentafluorophenyl groups on both the phosphine and the borane are known to enhance the Lewis acidity and decrease the Lewis basicity, which are crucial factors for H2 activation.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for FLP-catalyzed hydrogenation of an imine substrate proceeds through several key steps. The process begins with the activation of H2 by the FLP, followed by substrate reduction and catalyst regeneration.
Figure 1: Generalized catalytic cycle for the hydrogenation of an imine using a DFPPE-based Frustrated Lewis Pair.
Application Data
No specific quantitative data for the hydrogenation of substrates using the DFPPE/B(C6F5)3 FLP system has been prominently reported. However, to illustrate the typical performance of phosphine/borane FLPs, the following table summarizes results for the hydrogenation of various imines using a well-documented system consisting of a bulky phosphine and B(C6F5)3.
Table 1: Example Performance of FLP-Catalyzed Imine Hydrogenation *
| Entry | Substrate (Imine) | Lewis Base (5 mol%) | Lewis Acid (5 mol%) | H2 Pressure | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | N-Benzylideneaniline | tBu3P | B(C6F5)3 | 2 bar | 80 | 6 | >98 |
| 2 | N-(1-Phenylethylidene)aniline | tBu3P | B(C6F5)3 | 2 bar | 80 | 12 | >98 |
| 3 | N-Benzylidene-tert-butylamine | tBu3P | B(C6F5)3 | 4 bar | 100 | 24 | 95 |
| 4 | N-Cyclohexylidene-aniline | tBu3P | B(C6F5)3 | 4 bar | 100 | 24 | 92 |
*Data is representative and compiled from general findings in FLP literature. Conditions and results would require specific optimization for a DFPPE-based system.
Detailed Experimental Protocols
The following is a generalized protocol for performing a metal-free hydrogenation reaction. Strict adherence to anhydrous and anaerobic techniques is critical for success , as both the Lewis acid and the resulting hydridoborate are highly moisture-sensitive.
Materials and Reagents
-
Lewis Base: this compound (DFPPE)
-
Lewis Acid: Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Substrate: Imine, enamine, or other unsaturated compound
-
Solvent: Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane, or fluorobenzene)
-
Hydrogen Source: High-purity H2 gas (≥99.999%)
-
Inert Gas: High-purity Argon or Nitrogen
Experimental Workflow
The workflow outlines the critical steps from reaction setup to product analysis.
Figure 2: Standard experimental workflow for FLP-catalyzed hydrogenation.
Step-by-Step Procedure (General Example)
-
Preparation: Inside an argon-filled glovebox, add DFPPE (e.g., 0.05 mmol, 1.0 eq) and B(C6F5)3 (0.05 mmol, 1.0 eq) to a high-pressure reaction vessel (e.g., a Schlenk tube or Parr autoclave) equipped with a magnetic stir bar.
-
Substrate Addition: Add the imine substrate (1.0 mmol, 20 eq) to the vessel.
-
Solvent Addition: Add 5 mL of anhydrous toluene. Seal the vessel tightly.
-
Reaction Setup: Remove the vessel from the glovebox. Connect it to a hydrogen gas line and a vacuum line.
-
Purging: Cool the mixture in a liquid nitrogen bath until frozen. Evacuate the headspace and backfill with H2 gas. Repeat this freeze-pump-thaw cycle three times to ensure an inert atmosphere of H2.
-
Hydrogenation: Place the reaction vessel in an oil bath pre-heated to the desired temperature (e.g., 80-100 °C). Pressurize the vessel with H2 to the desired pressure (e.g., 2-4 bar).
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 6-24 hours). The reaction can be monitored by periodically taking aliquots (under inert atmosphere) for analysis by GC-MS or 1H NMR.
-
Work-up: After the reaction is complete (as determined by monitoring), cool the vessel to room temperature and carefully vent the excess H2 pressure in a fume hood. Quench the reaction by slowly adding 2 mL of methanol.
-
Isolation: Remove the solvent under reduced pressure. The residue can be purified by standard techniques, such as flash column chromatography on silica gel, to yield the desired amine product.
Disclaimer: This document is intended as a guide. All procedures should be performed by trained personnel in a properly equipped laboratory. Reaction conditions, particularly for the novel DFPPE/B(C6F5)3 system, may require extensive optimization.
References
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Reactions with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (FAPhos)
Welcome to the technical support center for optimizing cross-coupling reactions utilizing the electron-deficient ligand, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (FAPhos). This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues encountered when employing this specialized phosphine ligand.
Troubleshooting Guide
This guide addresses frequent problems observed during cross-coupling reactions with FAPhos, providing potential causes and actionable solutions.
Q1: I am observing low or no conversion of my starting materials. What are the common causes?
Low or no conversion is a frequent issue in cross-coupling reactions. With an electron-deficient ligand like FAPhos, the causes can be multifaceted.
-
Cause 1: Inefficient Catalyst Activation. The palladium(0) active species may not be forming efficiently from the palladium(II) precatalyst.
-
Solution:
-
Ensure rigorous exclusion of oxygen from your reaction, as this can deactivate the Pd(0) species. Utilize robust degassing techniques for solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with an inert gas).
-
Consider the use of a Pd(0) source, such as Pd₂(dba)₃, in conjunction with FAPhos.
-
If using a Pd(II) precatalyst like Pd(OAc)₂, the addition of a reducing agent or pre-stirring the catalyst and ligand at an elevated temperature before adding the substrates may be beneficial.
-
-
-
Cause 2: Suboptimal Base Selection. The choice of base is critical and highly dependent on the specific cross-coupling reaction and substrates.
-
Solution:
-
Screen a variety of bases. For Suzuki-Miyaura couplings, inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often required.
-
Ensure the base is of high purity and anhydrous, as water content can affect the reaction outcome.
-
-
-
Cause 3: Inappropriate Solvent Choice. The solvent plays a crucial role in solubility, catalyst stability, and reaction kinetics.
-
Solution:
-
Commonly used solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. The optimal solvent can be substrate-dependent.
-
For reactions involving polar substrates or salts, a more polar solvent or a co-solvent system may be necessary to ensure homogeneity.
-
-
-
Cause 4: Low Reaction Temperature. The reaction may require more thermal energy to proceed at an adequate rate.
-
Solution:
-
Incrementally increase the reaction temperature. Monitor for any signs of substrate or product decomposition.
-
-
Q2: My reaction is producing significant side products, such as homocoupling of the starting materials. How can I minimize this?
Side product formation can significantly reduce the yield of the desired product.
-
Cause 1: Presence of Oxygen. Trace amounts of oxygen can promote the homocoupling of organometallic reagents.
-
Solution:
-
Improve the degassing of all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
-
Cause 2: Suboptimal Catalyst Loading or Ligand-to-Metal Ratio. An incorrect ratio can lead to the formation of less active or undesired catalytic species.
-
Solution:
-
Systematically screen the palladium catalyst loading, typically starting in the range of 1-5 mol%.
-
The optimal ligand-to-palladium ratio for bidentate ligands like FAPhos is often around 1:1 to 1.5:1. Varying this ratio can sometimes suppress side reactions.
-
-
Q3: The reaction works for simple substrates, but the yield is low for my complex, electron-rich, or sterically hindered substrate. What should I consider?
The electronic and steric properties of the substrates are key factors in the success of a cross-coupling reaction.
-
Cause 1: Steric Hindrance. Bulky substrates can hinder the approach to the metal center, slowing down key steps in the catalytic cycle.
-
Solution:
-
Increase the reaction temperature and/or reaction time.
-
Screen different solvents that may better solvate the bulky substrates.
-
-
-
Cause 2: Electronic Effects. The electron-deficient nature of FAPhos can influence its effectiveness with different substrates. While it can be advantageous in certain steps, it may be less effective with highly electron-rich or electron-poor partners.
-
Solution:
-
A thorough optimization of the reaction parameters (base, solvent, temperature) is crucial.
-
Consider a comparative study with a more electron-rich ligand to determine if the electronic properties of FAPhos are the limiting factor for your specific substrate combination.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the key characteristics of the FAPhos ligand, and how do they influence its application in cross-coupling reactions?
FAPhos, or this compound, is a bidentate phosphine ligand with strong electron-withdrawing pentafluorophenyl groups. This makes the phosphorus atoms highly electron-deficient. This electronic property can lead to faster rates of reductive elimination, a key step in many cross-coupling catalytic cycles. This can be particularly beneficial for challenging couplings where reductive elimination is the rate-limiting step.
FAQ 2: What is a good starting point for catalyst loading and the FAPhos-to-palladium ratio?
For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point. The FAPhos-to-palladium ratio should typically be in the range of 1:1 to 1.2:1. For challenging substrates, increasing the catalyst loading to 5 mol% may be necessary.
FAQ 3: Are there specific cross-coupling reactions where FAPhos is known to be particularly effective?
While comprehensive comparative data is still emerging, the electron-deficient nature of FAPhos suggests it may be particularly effective in reactions where reductive elimination is challenging. It has been mentioned in the literature for use in palladium-catalyzed hydride-transfer reactions and has been studied in the context of accelerating reductive elimination from platinum complexes. Its utility in standard cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig should be evaluated on a case-by-case basis.
Data Presentation
The following tables provide illustrative examples of how to structure quantitative data when optimizing a Suzuki-Miyaura coupling reaction with FAPhos. The data presented here is hypothetical and intended to serve as a template for your experimental design and data recording.
Table 1: Optimization of Base and Solvent for a Model Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | FAPhos (mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 2.2 | K₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | 2.2 | K₃PO₄ | Toluene | 100 | 12 | 68 |
| 3 | Pd(OAc)₂ (2) | 2.2 | Cs₂CO₃ | Toluene | 100 | 12 | 75 |
| 4 | Pd(OAc)₂ (2) | 2.2 | K₃PO₄ | Dioxane | 100 | 12 | 82 |
| 5 | Pd(OAc)₂ (2) | 2.2 | K₃PO₄ | THF | 66 | 12 | 55 |
Table 2: Optimization of Catalyst Loading
| Entry | Palladium Source | FAPhos (mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | 5.5 | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | 2.2 | K₃PO₄ | Dioxane | 100 | 12 | 82 |
| 3 | Pd(OAc)₂ (1) | 1.1 | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 4 | Pd(OAc)₂ (0.5) | 0.55 | K₃PO₄ | Dioxane | 100 | 24 | 65 |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction using FAPhos:
-
Reagent Preparation:
-
To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and FAPhos (0.022 mmol, 2.2 mol%).
-
Add a portion of the degassed solvent to the vial to dissolve the catalyst and ligand.
-
-
Reaction Assembly:
-
Add the catalyst/ligand solution to the reaction vessel containing the substrates and base via syringe.
-
Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C) using an oil bath or heating block.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating key logical workflows for troubleshooting and understanding the cross-coupling process.
Caption: A logical diagram for troubleshooting low-yield cross-coupling reactions.
Technical Support Center: Catalysis with Fluorinated Phosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phosphine ligands in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Q1: My reaction is not proceeding, or the yield is very low. What are the potential causes related to my fluorinated phosphine ligand and catalyst?
A1: Low or no catalytic activity can stem from several factors related to the catalyst's integrity and the reaction conditions. Here's a step-by-step guide to troubleshoot this issue:
1. Catalyst Quality and Activation:
-
Source and Storage: Verify that the catalyst and ligand were obtained from a reputable supplier and have been stored under the recommended conditions, typically an inert atmosphere and low temperature, to prevent degradation.[1]
-
Catalyst Activation: Some catalytic systems require an activation step. Consult the literature for specific protocols for your catalyst. For example, some chromium oxide-based fluorination catalysts can be activated with a fluorine source like nitrogen trifluoride (NF₃).[1]
2. Ligand and Catalyst Decomposition:
-
Oxidation: Fluorinated phosphine ligands, especially those with electron-donating or sterically less hindered groups, can be susceptible to oxidation, forming phosphine oxides which are generally poor ligands.[2] For instance, phosphines with PhMe groups have shown instability to aerial oxidation.[2] It is crucial to handle these ligands and their metal complexes under an inert atmosphere.
-
Hydrolysis: Moisture in the reaction can lead to the hydrolysis of some fluorinated phosphine ligands to their corresponding phosphine oxides.[2] Additionally, certain fluorinated groups, like the 2,2,2-trifluoroethylphosphinic acid moiety, can exhibit hydrolytic instability of the C-F bond under basic conditions.[3] Ensure all solvents and reagents are rigorously dried.
-
Disproportionation: Monofluorophosphines (R₂PF) are known to be prone to disproportionation.[4] The stability of these ligands can be enhanced by using bulky or electron-withdrawing substituents.[4]
3. Suboptimal Reaction Conditions:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to catalyst decomposition, while low temperatures might not provide sufficient energy for the reaction to proceed.[1] A systematic temperature screen is recommended.
-
Solvent: The choice of solvent is critical for catalyst solubility and stability. A solvent screen is advisable to find the optimal medium for your specific system.[1] The solubility of ligands with long fluorous chains can be particularly challenging.[5]
4. Presence of Inhibitors:
-
Impurities: Impurities in the starting materials or solvent can act as catalyst poisons. Purification of all reaction components is essential.
-
Byproducts: Reaction byproducts, such as hydrofluoric acid (HF), can deactivate the catalyst.[1]
Experimental Protocol: Testing for Ligand Oxidation
To determine if ligand oxidation is the cause of catalyst inactivity, you can analyze the reaction mixture or a sample of the ligand using ³¹P NMR spectroscopy.
-
Sample Preparation: Under an inert atmosphere, dissolve a small sample of your fluorinated phosphine ligand or the catalyst complex in a suitable deuterated solvent.
-
NMR Analysis: Acquire a ³¹P{¹H} NMR spectrum.
-
Data Interpretation: Compare the observed chemical shifts to the known value for your ligand. The formation of the corresponding phosphine oxide will result in a new peak, typically at a different chemical shift. For example, upon coordination to a metal, the ³¹P resonance of a phosphine ligand shows a significant downfield shift.[6]
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic yield.
Issue 2: Catalyst Instability and Short Lifetime
Q2: My catalyst seems to die before the reaction is complete. How can I improve its stability?
A2: Catalyst deactivation is a common issue. The high electron-withdrawing nature of fluorine substituents can influence the stability of the metal center. Consider the following points:
-
Ligand Design: The electronic and steric properties of fluorinated phosphine ligands are tunable.[7][8]
-
Steric Bulk: Increasing the steric bulk around the phosphorus atom can protect the metal center and prevent catalyst decomposition pathways.[4]
-
Electron-Withdrawing/Donating Groups: While fluorination generally increases the π-acceptor properties of the ligand, the overall electronic effect can be fine-tuned by other substituents on the ligand scaffold.[7]
-
-
P-C Bond Cleavage: Although less common than oxidation, P-C bond cleavage can be a pathway for catalyst decomposition.[9] This is a known decomposition pathway for phosphine ligands in general.[9] If suspected, consider using ligands with more robust P-C bonds, for example, by avoiding aryl groups with certain substituents that might facilitate this process.
-
Inert Atmosphere: As mentioned, rigorous exclusion of air and moisture is critical to prevent oxidative and hydrolytic decomposition of the ligand and catalyst.[2]
Frequently Asked Questions (FAQs)
Q3: What are the main advantages of using fluorinated phosphine ligands in catalysis?
A3: The primary advantages stem from the unique electronic and physical properties conferred by the fluorine atoms:
-
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms makes fluorinated phosphines good π-acceptor ligands.[7] This can stabilize electron-rich, low-valent metal centers and modulate the reactivity of the catalyst.
-
Enhanced Lewis Acidity: The electron-deficient nature of the metal center in complexes with fluorinated phosphine ligands can enhance its Lewis acidity, which can be beneficial in certain catalytic transformations.[7]
-
Product Separation: The use of "fluorous ponytails" (long perfluoroalkyl chains) on the ligand can facilitate catalyst recovery through fluorous-phase separation.[5][10] This involves extracting the catalyst into a fluorous solvent, leaving the organic products behind.[5]
-
Unique Reactivity: In some cases, fluorinated ligands can lead to higher catalytic activity and selectivity compared to their non-fluorinated counterparts. For instance, in a hydroalkoxylation reaction, a gold complex with a fluorinated phosphine ligand gave a higher yield than non-fluorinated analogues.[2]
Q4: I am having trouble with the synthesis and handling of my fluorinated phosphine ligand. Are there any general tips?
A4: The synthesis of fluorinated phosphine ligands can indeed be challenging.[11]
-
Cost and Complexity: Syntheses are often multi-step, may require expensive fluorinated starting materials, and can involve moisture-sensitive or pyrophoric reagents.[5][11]
-
Purification: Purification of intermediates and the final ligand can be difficult.[11] Sometimes, it is easier to purify the more stable phosphine oxide and then reduce it back to the phosphine.[12]
-
Solubility: Ligands with long perfluoroalkyl chains can have poor solubility in common organic solvents, making characterization and use in catalysis challenging.[5][10] Using a mixture of organic and fluorous solvents, or solvents like benzotrifluoride, can sometimes improve solubility.[11]
Q5: How do the electronic and steric properties of fluorinated phosphine ligands compare to non-fluorinated ones?
A5: The introduction of fluorine atoms significantly alters the ligand's properties:
-
Electronics: Fluorinated phosphines are generally more electron-withdrawing (poorer σ-donors and better π-acceptors) than their non-fluorinated analogues.[2][7] This can be quantified using techniques like measuring the CO stretching frequency in metal carbonyl complexes.[9]
-
Sterics: The steric bulk of a phosphine ligand is often described by its cone angle. While a fluorine atom itself is small, trifluoromethyl (CF₃) groups are quite bulky. The steric profile can be tailored by the choice and position of the fluorinated substituents.[6]
Data Summary: Electronic Properties of Phosphine Ligands
| Ligand Type | Electronic Character | Impact on Metal Center |
| Alkylphosphines | Strong σ-donors | Increases electron density |
| Arylphosphines | Good σ-donors, weak π-acceptors | Generally increases electron density |
| Fluorinated Phosphines | Weaker σ-donors, strong π-acceptors | Decreases electron density, enhances Lewis acidity |
| Phosphites | Strong π-acceptors | Decreases electron density |
This table provides a generalized comparison. The actual properties can vary significantly based on the specific substituents on the phosphine ligand.
Q6: Can P-C or P-N bonds in the ligand cleave under catalytic conditions?
A6: Yes, cleavage of bonds within the ligand is a potential deactivation pathway.
-
P-C Bond Cleavage: This is a known decomposition mechanism for phosphine ligands, where the metal center can insert into the P-C bond.[9] While not always the primary issue with fluorinated phosphines, it can occur.
-
P-N Bond Cleavage: In specific cases, such as with methylaminobis(difluorophosphine) ligands in iron carbonyl complexes, P-N bond cleavage has been observed.[13]
Logical Diagram: Ligand Stability Considerations
Caption: Key stability issues and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04863D [pubs.rsc.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE) complexes. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes DFPPE a desirable ligand for my catalytic system?
A1: DFPPE is a highly specialized organophosphorus compound with a robust structure that enhances the stability and reactivity of metal complexes. The presence of electron-withdrawing pentafluorophenyl groups imparts unique electronic properties, making it an excellent ligand for various catalytic reactions, including cross-coupling reactions.[1] These properties can lead to improved reaction rates and selectivity in organic synthesis.
Q2: How should I handle and store DFPPE and its metal complexes to prevent degradation?
A2: DFPPE and its complexes, like many phosphine ligands, can be sensitive to atmospheric conditions. It is best practice to handle these compounds under an inert atmosphere (e.g., in a glovebox) to prevent oxidative degradation.[2][3]
-
Storage of Solid Compounds: Store in a cool, dark place within a desiccator or glovebox under an inert atmosphere. After use, purge the container with an inert gas before sealing tightly.[2]
-
Storage of Solutions: Prepare solutions using thoroughly degassed solvents and store them under an inert atmosphere in a sealed flask, preferably in a freezer to minimize thermal decomposition.[2]
Q3: What are the primary signs of DFPPE ligand or complex decomposition?
A3: Decomposition can manifest in several ways:
-
Visual Changes: Discoloration of the solid compound or solution, or the formation of precipitates (e.g., palladium black in Pd-catalyzed reactions).[2]
-
Reduced Catalytic Activity: A significant drop in reaction yield or selectivity compared to previous experiments.
-
Changes in Spectroscopic Data: The appearance of new peaks in NMR spectra (e.g., a downfield shift in the 31P NMR spectrum indicating phosphine oxide formation) or changes in IR or Mass Spectrometry data.[4]
Troubleshooting Guides
Issue 1: Catalyst Inactivity or Reduced Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidative Degradation of the DFPPE Ligand | 1. Ensure all solvents are rigorously degassed prior to use. 2. Assemble the reaction under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques). 3. Verify the purity of the DFPPE ligand by 31P and 19F NMR spectroscopy before use. | The phosphorus atom in DFPPE is susceptible to oxidation by atmospheric oxygen, forming a phosphine oxide. Phosphine oxides are poor ligands for transition metals and can lead to catalyst deactivation.[2] |
| Thermal Decomposition of the Complex | 1. Lower the reaction temperature if the protocol allows. 2. Minimize the reaction time. 3. Perform a thermogravimetric analysis (TGA) on the complex to determine its decomposition temperature (see Experimental Protocols). | High temperatures can provide the energy needed to overcome the activation barrier for various decomposition pathways, such as bond cleavage within the ligand or dissociation of the ligand from the metal center.[5] |
| Hydrolytic Instability | 1. Use anhydrous solvents and reagents. 2. Ensure the reaction is protected from atmospheric moisture. | While the C-F bond is generally stable, certain fluorinated organic compounds can undergo hydrolysis under specific conditions, potentially leading to ligand degradation. |
| Incomplete Catalyst Activation | 1. Review the catalyst activation procedure. 2. Ensure the correct reagents and conditions are used for generating the active catalytic species. | For catalysts generated in situ, incomplete activation can lead to lower concentrations of the active species and consequently, lower yields. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Ligand-Based Side Reactions (e.g., C-F Bond Activation) | 1. Analyze the reaction mixture by GC-MS or LC-MS to identify the byproducts. 2. Consult literature on C-F bond activation by transition metal complexes and phosphines to understand potential pathways.[4][6][7][8][9] 3. Modify reaction conditions (e.g., temperature, solvent, additives) to suppress these side reactions. | The highly fluorinated nature of DFPPE can lead to intramolecular or intermolecular C-F bond activation, where the metal center or another reactive species cleaves a C-F bond, leading to undesired products. |
| P-C Bond Cleavage | 1. Characterize byproducts to look for fragments corresponding to the cleavage of the phosphorus-pentafluorophenyl bond. 2. Consider using a more sterically hindered or electronically different ligand if P-C bond cleavage is confirmed. | Although less common, P-C bond cleavage can occur under harsh reaction conditions, leading to catalyst decomposition and the formation of complex byproduct mixtures. |
Quantitative Data on Thermal Stability
| Complex | Decomposition Onset Temperature (°C) | Technique | Comments |
| [Pd(dppe)(tsac)2] | 300 | TGA/DTA | Pd-dppe complex shows higher thermal stability than the analogous Pd-dppm complex.[10] |
| [Pt(dppe)(tsac)2] | 303 | TGA/DTA | Platinum complexes generally exhibit higher thermal stability than their palladium counterparts. Decomposition occurs in the molten state.[10] |
| [Pd(dppm)(tsac)2] | 238 | TGA/DTA | The shorter methylene bridge in dppm compared to dppe results in lower thermal stability.[10] |
dppe = 1,2-bis(diphenylphosphino)ethane; dppm = bis(diphenylphosphino)methane; tsac = thiosaccharinate
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Determining Thermal Decomposition Temperature
Objective: To determine the onset temperature of thermal decomposition for a DFPPE-metal complex.
Methodology:
-
Sample Preparation: Place 5-10 mg of the DFPPE complex into an alumina crucible.[11][12]
-
Instrument Setup: Use a TGA instrument coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.
-
Experimental Conditions:
-
Data Analysis:
-
The TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.
-
The derivative of the TGA curve (DTG) shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition rates.
-
The coupled MS or FTIR will help identify the gaseous fragments evolved during decomposition, providing insights into the decomposition pathway.
-
Protocol 2: In-situ NMR Spectroscopy for Monitoring Complex Stability Under Reaction Conditions
Objective: To monitor the stability of a DFPPE complex and detect the formation of decomposition products in real-time under catalytic conditions.
Methodology:
-
Sample Preparation: In a glovebox, prepare a solution of the DFPPE complex, substrate, and any other reagents in a deuterated, degassed solvent directly in a high-pressure NMR tube.
-
Instrument Setup: Use an NMR spectrometer equipped with a variable temperature probe.
-
Experimental Procedure:
-
Acquire an initial 31P and 19F NMR spectrum at room temperature to serve as a baseline.
-
Heat the sample to the desired reaction temperature inside the NMR probe.
-
Acquire spectra at regular intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the intensity of the signals corresponding to the DFPPE complex. A decrease in intensity may indicate decomposition.
-
Look for the appearance of new signals. For example, a new peak in the 31P NMR spectrum around +30 to +50 ppm could indicate the formation of a phosphine oxide.
-
Changes in the 19F NMR spectrum can provide information about changes in the electronic environment of the pentafluorophenyl groups, potentially indicating C-F bond activation or other ligand transformations.
-
Visualizations
Decomposition Pathways
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. | Department of Chemistry [chem.web.ox.ac.uk]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. The activation of C-F bonds in polyfluorinated substrates by phosphines: Facile oxidative addition at phosphorus(III) [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metallomimetic C–F Activation Catalysis by Simple Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metallomimetic C–F Activation Catalysis by Simple Phosphines - LCC CNRS Toulouse [lcc-toulouse.fr]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. epfl.ch [epfl.ch]
- 12. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Low Catalyst Turnover with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the electron-deficient phosphine ligand, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE), in catalytic reactions. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low catalyst turnover, that you may encounter during your experiments.
Troubleshooting Guides
Low catalyst turnover is a frequent issue that can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving the root cause of reduced catalytic efficiency when using DFPPE.
Issue 1: Rapid Catalyst Decomposition (Visible Black Precipitate)
Question: My reaction mixture turns black shortly after initiation, and the catalytic activity ceases. What is the likely cause and how can I prevent it?
Answer: The formation of a black precipitate is a strong indicator of palladium black, which is catalytically inactive aggregated palladium(0). This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which are prone to decomposition. Ensure all solvents and reagents are rigorously degassed. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration. |
| High Reaction Temperature | Excessive heat can accelerate catalyst agglomeration. Optimize the reaction temperature by running the reaction at a lower temperature to see if precipitation is reduced while maintaining an acceptable reaction rate. |
| Incomplete Ligand Coordination | If the DFPPE ligand is not effectively coordinated to the palladium center, the metal can be more susceptible to aggregation. Ensure the correct palladium-to-ligand stoichiometry is used, typically ranging from 1:1 to 1:1.2. |
| Presence of Oxidizing Impurities | Impurities in the starting materials or solvents can lead to catalyst oxidation. Ensure the purity of all components. |
Issue 2: Low Conversion with No Obvious Catalyst Decomposition
Question: My reaction is clean, with no signs of palladium black, but the conversion to product is consistently low. What factors should I investigate?
Answer: Low conversion without catalyst precipitation often points to issues with reagent quality, suboptimal reaction conditions, or slow catalyst turnover kinetics.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| DFPPE Ligand Impurities | The DFPPE ligand may contain impurities from its synthesis, such as the corresponding phosphine oxide. Phosphine oxides can sometimes act as ligands, but they can also inhibit the catalytic cycle.[1] Purification of DFPPE by recrystallization is recommended. |
| Water Contamination | Trace amounts of water can hydrolyze starting materials or interfere with the catalytic cycle, particularly in reactions sensitive to moisture. Use anhydrous solvents and reagents, and consider the use of a drying agent if appropriate for the specific reaction. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical for catalyst activity. The basicity and solubility properties can significantly impact the reaction rate. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) and solvents to find the optimal combination for your specific substrate pairing. |
| Slow Reductive Elimination | As an electron-deficient ligand, DFPPE can sometimes lead to a slower reductive elimination step, which is the final product-forming step in many cross-coupling reactions. In such cases, carefully increasing the reaction temperature might be beneficial. |
| Inhibition by Starting Materials or Products | In some cases, the starting materials or the product itself can coordinate to the catalyst and inhibit its activity. This can sometimes be overcome by adjusting the rate of addition of one of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (DFPPE) and how can I remove them?
A1: The most common impurity in phosphine ligands like DFPPE is the corresponding phosphine oxide, 1,2-Bis[bis(pentafluorophenyl)phosphinyl]ethane. This can form due to oxidation during synthesis or storage. Other potential impurities could include residual starting materials from the synthesis, such as bis(pentafluorophenyl)phosphine or 1,2-dibromoethane. Purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of a good solvent (e.g., dichloromethane or toluene) and a poor solvent (e.g., hexane or pentane).
Q2: How can I monitor the degradation of my DFPPE ligand during the reaction?
A2: ³¹P NMR spectroscopy is a powerful tool for monitoring the integrity of your DFPPE ligand. The phosphorus atom in DFPPE will have a characteristic chemical shift. The formation of the corresponding phosphine oxide will result in a new peak at a different chemical shift, typically downfield. By taking aliquots from your reaction mixture at different time points (after quenching and workup), you can monitor the relative integration of the phosphine and phosphine oxide signals to assess the extent of ligand degradation.
Q3: Can the electronic properties of the pentafluorophenyl groups in DFPPE negatively impact my reaction?
A3: The strongly electron-withdrawing nature of the pentafluorophenyl groups makes DFPPE an electron-deficient ligand. This property can be highly beneficial for certain steps in the catalytic cycle, such as accelerating the reductive elimination step. However, it can also slow down the oxidative addition step, which is often the rate-limiting step in cross-coupling reactions. If low turnover is suspected to be due to slow oxidative addition, using a more electron-rich phosphine ligand for comparison can be a useful diagnostic experiment.
Q4: Are there any specific handling and storage recommendations for DFPPE to maintain its activity?
A4: To prevent oxidation, DFPPE should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. It is a solid and should be handled in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. Using fresh, properly stored ligand is crucial for achieving high and reproducible catalytic activity.
Data Presentation
The following tables provide a summary of representative quantitative data for palladium-catalyzed cross-coupling reactions. Note that specific turnover numbers (TON) and turnover frequencies (TOF) are highly dependent on the specific substrates, reaction conditions, and catalyst loading.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Pd Source | DFPPE (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | 1.2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | 95 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | 2.4 | K₃PO₄ | Dioxane | 110 | 24 | 88 | 44 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | 1.2 | Cs₂CO₃ | DMF | 80 | 8 | 92 | 92 |
Table 2: Representative Performance in Heck Reaction
| Aryl Halide | Alkene | Pd Source | DFPPE (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
| Iodobenzene | Styrene | Pd(OAc)₂ | 1.5 | Et₃N | Acetonitrile | 80 | 6 | 98 | 16.3 |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd₂(dba)₃ | 2.5 | NaOAc | DMAc | 120 | 18 | 85 | 2.4 |
| 1-Iodonaphthalene | Methyl acrylate | Pd(OAc)₂ | 1.5 | K₂CO₃ | DMF | 100 | 10 | 90 | 9.0 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (DFPPE) (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification of DFPPE by Recrystallization
-
In a clean, dry flask, dissolve the crude DFPPE in a minimum amount of a suitable hot solvent in which it is soluble (e.g., dichloromethane or toluene).
-
Once fully dissolved, slowly add a poor solvent in which DFPPE is insoluble (e.g., hexane or pentane) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, poor solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Store the purified DFPPE under an inert atmosphere.
Visualizations
Caption: A troubleshooting workflow for low catalyst turnover with DFPPE.
Caption: The primary degradation pathway of DFPPE to its inactive phosphine oxide.
Caption: Experimental workflow for the purification of DFPPE by recrystallization.
References
Technical Support Center: 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE) in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the electron-deficient phosphine ligand, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE), in transition metal-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the DFPPE ligand in catalysis?
A1: this compound (DFPPE) is a versatile electron-deficient bidentate phosphine ligand. Its strong electron-withdrawing pentafluorophenyl groups modify the electronic properties of the metal center, influencing catalyst activity and selectivity. It is commonly employed in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1]
Q2: How does the choice of solvent affect the performance of a Pd/DFPPE catalyst system?
A2: The solvent plays a crucial role in palladium-catalyzed reactions by influencing catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle (e.g., oxidative addition, reductive elimination). For reactions involving polar intermediates or transition states, polar aprotic solvents such as DMF, DMAc, THF, or acetonitrile can enhance reaction rates. Non-polar solvents like toluene or dioxane are also effective and may be preferred for substrates with different solubility profiles. The optimal solvent is highly dependent on the specific substrates and reaction type.
Q3: My reaction is sluggish or fails to go to completion. What are the potential causes when using a Pd/DFPPE catalyst?
A3: Several factors can contribute to low reactivity. Common issues include:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate degassing of solvents and reagents can lead to oxidation of the phosphine ligand or the palladium center, resulting in catalyst deactivation.
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry of the DFPPE ligand to the palladium precursor is critical for the formation of the active catalytic species.
-
Suboptimal Base or Temperature: The choice and quality of the base, as well as the reaction temperature, are crucial parameters that often require optimization for a given substrate combination.
-
Impure Substrates or Solvents: Impurities in the starting materials or residual water in the solvent can poison the catalyst.
Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive palladium metal. This is often caused by:
-
Exposure to Oxygen: Rigorous exclusion of air is necessary to maintain the stability of the Pd(0) catalyst.
-
High Temperatures: While elevated temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
Inappropriate Solvent Choice: A solvent that does not adequately stabilize the catalytic species can lead to precipitation.
-
Ligand Degradation: Oxidation or other degradation of the DFPPE ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
To prevent the formation of palladium black, ensure all solvents are thoroughly degassed, maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction, and consider optimizing the reaction temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | 1. Verify Reagent Quality: Use fresh, high-purity palladium precursor and DFPPE ligand. Ensure the ligand has been stored under an inert atmosphere. | Phosphine ligands, particularly electron-deficient ones, can be susceptible to oxidation over time, rendering them ineffective. |
| 2. Optimize Ligand-to-Palladium Ratio: Screen different L:Pd ratios (e.g., 1:1, 1.5:1, 2:1) to identify the optimal stoichiometry for your specific reaction. | An incorrect ratio can lead to the formation of inactive palladium species or promote catalyst decomposition. | |
| Suboptimal Reaction Conditions | 1. Ensure Inert Atmosphere: Employ rigorous techniques for degassing solvents (e.g., freeze-pump-thaw or sparging with inert gas) and maintain a positive pressure of argon or nitrogen. | Oxygen can deactivate the Pd(0) catalyst and lead to the oxidation of the DFPPE ligand. |
| 2. Optimize Temperature: Perform the reaction at a range of temperatures to find the optimal balance between reaction rate and catalyst stability. | Some reactions are highly sensitive to temperature fluctuations. Sub-optimal temperatures can result in slow reaction rates or catalyst decomposition. | |
| 3. Screen Bases: Evaluate a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases) and ensure they are anhydrous. | The choice of base is often critical and substrate-dependent. The effectiveness of the base can be compromised by the presence of moisture. | |
| Substrate-Related Issues | 1. Verify Starting Material Purity: Purify starting materials if impurities are suspected. | Impurities in the substrates can act as catalyst poisons. |
Issue 2: Inconsistent Reaction Performance or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Explanation |
| Variable Solvent Quality | 1. Use High-Purity, Anhydrous Solvents: Purchase anhydrous solvents or dry them using appropriate methods. | Residual water in solvents is a common cause of irreproducibility as it can interfere with the base and the catalyst. |
| 2. Consistent Solvent Degassing: Apply the same degassing procedure for the same duration for every experiment. | The amount of dissolved oxygen can vary between batches of solvent if not degassed consistently. | |
| Inconsistent Reagent Handling | 1. Handle DFPPE in an Inert Atmosphere: Weigh and dispense the DFPPE ligand in a glovebox or under a stream of inert gas. | DFPPE is an air-sensitive solid, and exposure to the atmosphere can lead to degradation. |
| 2. Prepare Fresh Stock Solutions: If using stock solutions of the ligand or palladium precursor, prepare them fresh before use. | Solutions of the catalyst components may degrade upon storage, even under an inert atmosphere. |
Quantitative Data on Solvent Effects
The following table provides illustrative data on the effect of solvent on the yield of a representative Suzuki-Miyaura coupling reaction catalyzed by a Pd/DFPPE system. Please note that these are representative values and actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Solvent on the Yield of a Representative Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature (°C) | Representative Yield (%) |
| Toluene | 2.4 | 100 | 75 |
| Dioxane | 2.2 | 100 | 80 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 85 |
| Acetonitrile (MeCN) | 37.5 | 80 | 90 |
| N,N-Dimethylformamide (DMF) | 36.7 | 110 | 95 |
Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd₂(dba)₃ (1 mol%), DFPPE (2.2 mol%), solvent (5 mL), 12 h.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction using Pd/DFPPE
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound (DFPPE)
-
Aryl halide
-
Arylboronic acid
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precursor, DFPPE, aryl halide, arylboronic acid, and base to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction Execution: Seal the flask or vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low product yield in catalysis.
References
Technical Support Center: Catalysis with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (F-DPPE) in catalytic applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalytic reactions with this compound.
Problem: My catalytic reaction shows low or no conversion.
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Possible Cause 1: Ligand Oxidation. The phosphorus atoms in F-DPPE are susceptible to oxidation to phosphine oxides, which are poor ligands and can deactivate the catalyst.[1][2] This is one of the most common modes of failure for phosphine ligand-based catalysts.
-
Recommended Solutions:
-
Ensure a Strictly Inert Atmosphere: Use Schlenk line or glovebox techniques to handle the ligand and set up the reaction. All glassware should be oven-dried and cooled under a vacuum or inert gas.
-
Use High-Purity, Degassed Solvents: Solvents, especially ethers like THF, can contain peroxide impurities that readily oxidize phosphines.[1] Use freshly distilled or commercially available anhydrous, degassed solvents.
-
Check Reagent Purity: Ensure all starting materials and the metal precursor are free from oxidizing impurities.
-
-
-
Possible Cause 2: Catalyst Poisoning. Trace impurities in the starting materials or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur, thiols, and other strongly coordinating species.
-
Recommended Solutions:
-
Purify Starting Materials: If catalyst poisoning is suspected, purify all reagents (e.g., by recrystallization, distillation, or column chromatography).
-
Use a Catalyst Scavenger: In some cases, a small amount of a scavenger can be used to remove specific poisons, but this should be approached with caution as it can interfere with the desired reaction.
-
-
-
Possible Cause 3: Incorrect Catalyst Activation. The active catalytic species may not be forming correctly from the precatalyst and ligand.
-
Recommended Solutions:
-
Review the Literature: Double-check the recommended procedure for catalyst activation for your specific reaction. Pay close attention to temperature, time, and the order of addition of reagents.
-
Optimize Activation Conditions: Systematically vary the activation temperature and time to ensure the formation of the active catalyst.
-
-
Problem: My reaction starts well but then stops or slows down significantly.
-
Possible Cause 1: Ligand Degradation via P-C Bond Cleavage. Under certain reaction conditions, particularly with highly reactive metals or at elevated temperatures, the phosphorus-carbon bonds of the F-DPPE ligand can cleave.[3][4][5] This leads to the irreversible destruction of the ligand and deactivation of the catalyst.
-
Recommended Solutions:
-
Lower the Reaction Temperature: Catalyst decomposition is often accelerated at higher temperatures.[2] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Screen Different Solvents: The choice of solvent can influence catalyst stability. A more coordinating solvent might stabilize the catalytic complex and prevent ligand degradation.
-
Reduce Reaction Time: If the desired product is formed relatively quickly, consider stopping the reaction earlier to minimize the time the catalyst is exposed to harsh conditions.
-
-
-
Possible Cause 2: Hydrodefluorination (HDF) of the Ligand. The pentafluorophenyl groups on the ligand can undergo hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom.[6][7] This changes the electronic properties of the ligand, which can reduce its effectiveness and alter the catalyst's activity.
-
Recommended Solutions:
-
Control the Hydrogen Source: If using a hydride source (e.g., silanes, boranes), its reactivity can influence the extent of HDF. Consider using a milder hydride reagent.
-
Monitor Ligand Integrity: Use techniques like ¹⁹F NMR to monitor the chemical environment of the fluorine atoms on the ligand over the course of the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (F-DPPE) and where is it commonly used?
A1: this compound, often abbreviated as F-DPPE, is a bidentate phosphine ligand. Its key feature is the presence of electron-withdrawing pentafluorophenyl groups, which makes it a relatively electron-poor ligand. This property enhances its thermal and chemical stability.[8] It is used in various transition-metal-catalyzed reactions, including cross-coupling reactions (like Suzuki, Heck, and Sonogashira), hydrogenations, and materials science applications.[8]
Q2: How can I detect ligand degradation in my reaction?
A2: The most common methods for detecting ligand degradation are:
-
³¹P NMR Spectroscopy: This is the most direct method. The parent F-DPPE will have a characteristic chemical shift. The appearance of new peaks, often downfield, can indicate the formation of phosphine oxides.[1]
-
¹⁹F NMR Spectroscopy: Changes in the chemical shifts or the appearance of new signals in the ¹⁹F NMR spectrum can indicate hydrodefluorination of the pentafluorophenyl rings.
-
LC-MS: This can be used to identify the masses of potential degradation products in the reaction mixture.
Q3: What are the best practices for storing F-DPPE?
A3: F-DPPE is a solid that is relatively stable in air compared to more electron-rich phosphines. However, for long-term storage and to ensure high reactivity in catalysis, it is best to store it under an inert atmosphere (argon or nitrogen) in a cool, dark place.[2] A glovebox or a desiccator cabinet with an inert atmosphere is ideal.
Data Summary
The following table summarizes the common side reactions and degradation pathways for F-DPPE in catalysis, their likely causes, and preventative measures.
| Side Reaction / Degradation Pathway | Description | Common Causes | Preventative Measures | Detection Method |
| Ligand Oxidation | Formation of the corresponding phosphine oxide, leading to catalyst deactivation.[1] | Exposure to air/oxygen, peroxide impurities in solvents.[1][2] | Maintain a strict inert atmosphere; use fresh, degassed solvents. | ³¹P NMR Spectroscopy |
| P-C Bond Cleavage | Scission of the phosphorus-aryl or phosphorus-alkyl bond, destroying the ligand.[3][4] | High reaction temperatures, highly reactive metal centers, strongly reducing conditions. | Lower reaction temperature; screen solvents and reaction conditions. | ³¹P NMR, LC-MS |
| Hydrodefluorination (HDF) | Replacement of a C-F bond with a C-H bond on the pentafluorophenyl rings.[6][7] | Presence of reactive hydride sources; certain transition metal catalysts. | Use milder hydride reagents; control reaction stoichiometry. | ¹⁹F NMR, LC-MS |
| Catalyst Poisoning | Deactivation of the catalyst by strongly coordinating impurities. | Sulfur or thiol impurities in reagents or solvents. | Purify all starting materials and solvents rigorously. | Reaction monitoring (stalling) |
Experimental Protocols
General Protocol for a Catalytic Reaction Using F-DPPE
This protocol outlines the best practices for setting up a reaction with the air-sensitive F-DPPE ligand.
-
Glassware Preparation: All glassware (reaction flask, condenser, Schlenk flasks, etc.) should be thoroughly cleaned and oven-dried at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a high vacuum. Then, backfill with a high-purity inert gas (argon or nitrogen).
-
Reagent and Solvent Preparation:
-
Use high-purity starting materials. If necessary, purify them before use.
-
Use anhydrous, degassed solvents. Solvents should be purged with an inert gas for at least 30 minutes or subjected to several freeze-pump-thaw cycles.
-
-
Reaction Setup (in a glovebox or using Schlenk techniques):
-
In the reaction flask, add the metal precatalyst and the F-DPPE ligand under a positive pressure of inert gas.
-
Add the solvent via a cannula or a gas-tight syringe.
-
Stir the mixture at the specified temperature for the required time to allow for the formation of the active catalyst (pre-formation).
-
Add the other reagents (substrate, base, etc.) as solids or as solutions in degassed solvent.
-
-
Running the Reaction:
-
Heat the reaction to the desired temperature using an oil bath with a temperature controller.
-
Monitor the reaction progress by taking aliquots at regular intervals using a syringe under a positive pressure of inert gas. Quench the aliquots appropriately before analysis by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction can now typically be exposed to air for the work-up procedure (e.g., quenching, extraction, filtration).
-
To remove phosphine-related byproducts, consider washing with a dilute hydrogen peroxide solution to convert any remaining phosphine to its oxide, followed by purification by column chromatography.[9] Alternatively, filtration through a plug of silica gel can sometimes remove the more polar phosphine oxide.[9]
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to catalysis with F-DPPE.
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Major degradation pathways for the F-DPPE ligand.
Caption: General experimental workflow for catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective carbon-phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Reactions Using 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (F-DPPE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products when using the highly fluorinated ligand 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (F-DPPE).
Troubleshooting Guide
The use of the highly fluorinated F-DPPE ligand and the corresponding metal complexes can introduce unique challenges in product purification. The primary impurity of concern is the phosphine oxide of F-DPPE, formed by oxidation of the parent phosphine. Below is a troubleshooting guide to address common issues encountered during the purification of non-fluorinated or lightly fluorinated organic products.
| Problem | Potential Cause | Recommended Solution |
| Product is contaminated with F-DPPE and/or its oxide after standard silica gel chromatography. | The high fluorine content of F-DPPE and its oxide makes them less polar than their non-fluorinated analogs, causing them to co-elute with many organic products on normal-phase silica gel. | - Fluorous Solid-Phase Extraction (F-SPE): This is the most effective method. F-SPE utilizes a fluorinated stationary phase that strongly retains highly fluorinated compounds like F-DPPE and its oxide, while allowing the desired non-fluorous product to elute. - Pentafluorophenyl (PFP) Column Chromatography: A PFP-functionalized stationary phase can offer different selectivity compared to standard silica or C18 columns due to π-π and dipole-dipole interactions, potentially separating the product from the fluorinated impurities. |
| Low recovery of the desired product after F-SPE. | - Product has some fluorous affinity: If the product itself contains fluorine atoms or has some affinity for the fluorous stationary phase, it may be partially retained. - Inappropriate solvent system: The "fluorophobic" wash solvent may not be optimal, leading to product retention. | - Optimize the "fluorophobic" wash: Use a more polar solvent system (e.g., increase the water content in methanol/water or acetonitrile/water mixtures) to elute the product while retaining the more highly fluorinated F-DPPE impurities.[1] - Consider Reverse F-SPE: In this technique, a standard silica gel column is used, and the crude mixture is loaded. A fluorous solvent is then used to selectively elute the highly fluorinated F-DPPE and its oxide, leaving the desired product on the silica for subsequent elution with a polar organic solvent.[1] |
| F-DPPE oxide is still present in the product after F-SPE. | - Insufficiently "fluorous" nature of the phosphine oxide: While still highly fluorinated, the polarity of the phosphine oxide might be slightly different from the parent phosphine, affecting its retention. - Overloading the F-SPE cartridge: Exceeding the capacity of the fluorous silica gel can lead to breakthrough of the fluorinated impurities. | - Increase the fluorine content of the wash solvent: A slightly more "fluorophilic" wash might be necessary to ensure all fluorinated impurities are retained. - Use a larger F-SPE cartridge or reduce the sample load. - Perform a second F-SPE pass. |
| Difficulty in separating the product from F-DPPE impurities using PFP column chromatography. | - Similar retention behavior: The product and the F-DPPE-related impurities may have similar interactions with the PFP stationary phase. | - Optimize the mobile phase: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component (including buffers and additives) to exploit subtle differences in selectivity. PFP columns can exhibit different retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which can be modulated by the mobile phase composition.[2] - Consider a different stationary phase: If PFP chromatography is unsuccessful, a different reversed-phase column (like a standard C18) or even a normal-phase column with a carefully selected solvent system might provide the necessary selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying reaction products when using F-DPPE as a ligand?
A1: The main challenge stems from the high fluorine content of F-DPPE and its common byproduct, F-DPPE phosphine oxide. These highly fluorinated compounds exhibit unique solubility and chromatographic behavior, often leading to co-elution with the desired non-fluorous or less-fluorous product during standard purification techniques like silica gel chromatography.
Q2: Why is Fluorous Solid-Phase Extraction (F-SPE) a recommended method for removing F-DPPE and its oxide?
A2: F-SPE is highly effective because it leverages the strong affinity between highly fluorinated compounds and a fluorinated stationary phase.[1] F-DPPE and its oxide, being heavily fluorinated, are strongly retained on the fluorous silica gel, while the typically non-fluorous organic product is easily washed through with a "fluorophobic" solvent (like a methanol/water or acetonitrile/water mixture). This results in a clean separation.
Q3: Can I use standard reversed-phase HPLC (e.g., with a C18 column) for purification?
A3: While possible, it may not be the most effective method. The retention of highly fluorinated compounds on C18 columns can be unpredictable. A more specialized approach, such as using a column with a pentafluorophenyl (PFP) stationary phase, is often more successful. PFP columns offer alternative selectivity for fluorinated and aromatic compounds through mechanisms like π-π and dipole-dipole interactions, which can be advantageous for separating your product from F-DPPE-related impurities.[2][3]
Q4: How can I monitor the removal of F-DPPE and its oxide during purification?
A4: The removal of these impurities can be monitored by techniques that are sensitive to fluorine or phosphorus. 19F NMR and 31P NMR spectroscopy are excellent tools for detecting the presence of F-DPPE and its phosphine oxide in your purified fractions. LC-MS can also be used to track these species.
Q5: What should I do if my product is also fluorinated?
A5: If your product has a significant fluorine content, its separation from F-DPPE and its oxide using F-SPE becomes more challenging. In this case, the degree of retention on a fluorous stationary phase will depend on the overall fluorine content of each molecule. You may need to carefully optimize the solvent system for F-SPE or rely on preparative HPLC with a PFP or other suitable column to achieve separation based on more subtle structural differences.
Experimental Protocols
Protocol 1: Purification using Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed for the removal of F-DPPE and its phosphine oxide from a non-fluorous or lightly fluorinated organic product.
Materials:
-
Crude reaction mixture
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge (e.g., FluoroFlash®)
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile (ACN)
-
Solvent for eluting the retained fluorous compounds (e.g., pure MeOH or THF)
-
SPE manifold (optional, for vacuum-assisted elution)
Procedure:
-
Cartridge Conditioning:
-
Pass a polar organic solvent (e.g., 5-10 column volumes of MeOH) through the F-SPE cartridge to wet the stationary phase.
-
Equilibrate the cartridge with the initial "fluorophobic" elution solvent (e.g., 80:20 MeOH/water) by passing 5-10 column volumes through it.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. If the reaction solvent is compatible with the F-SPE conditions, the crude mixture may be loaded directly.
-
Apply the dissolved sample to the top of the conditioned F-SPE cartridge.
-
-
Elution of the Non-Fluorous Product:
-
Elute the desired product using a "fluorophobic" solvent mixture, such as 80:20 MeOH/water or 70:30 ACN/water.[1] The F-DPPE and its oxide will be retained on the column.
-
Collect the eluate in fractions and monitor for the presence of your product using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Elution of the Retained Fluorous Compounds (Optional):
-
To recover the F-DPPE or regenerate the cartridge, elute the retained fluorous compounds with a more "fluorophilic" solvent, such as pure methanol or tetrahydrofuran (THF).
-
-
Analysis:
-
Combine the fractions containing the purified product and confirm the absence of F-DPPE and its oxide using 19F NMR or 31P NMR spectroscopy.
-
Protocol 2: Purification using Pentafluorophenyl (PFP) Column Chromatography
This protocol provides a general guideline for separating a product from F-DPPE-related impurities using a PFP-functionalized column.
Materials:
-
Crude reaction mixture
-
Preparative HPLC or flash chromatography system
-
Pentafluorophenyl (PFP) column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., formic acid, trifluoroacetic acid, ammonium acetate)
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Using an analytical PFP column, screen different mobile phase conditions to achieve baseline separation of your product from the impurities.
-
Start with a generic gradient, for example, 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
Optimize the gradient, organic modifier (acetonitrile vs. methanol), and additives to improve resolution. PFP columns can offer unique selectivity due to multiple interaction modes (hydrophobic, π-π, dipole-dipole).[2]
-
-
Scale-Up to Preparative Chromatography:
-
Once optimal conditions are identified on the analytical scale, transfer the method to a preparative PFP column.
-
Adjust the flow rate and gradient profile according to the dimensions of the preparative column.
-
-
Purification:
-
Dissolve the crude reaction mixture in the mobile phase or a compatible solvent and inject it onto the equilibrated preparative PFP column.
-
Run the optimized gradient and collect fractions corresponding to the peak of your desired product.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC, LC-MS).
-
Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified product.
-
Confirm the absence of F-DPPE-related impurities by 19F NMR or 31P NMR.
-
Visualizations
Caption: Workflow for purification using Fluorous Solid-Phase Extraction (F-SPE).
Caption: Workflow for purification using PFP column chromatography.
References
Technical Support Center: Scale-Up with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of chemical reactions involving the electron-deficient ligand, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE).
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of cross-coupling reactions utilizing DFPPE.
| Issue | Potential Cause | Recommended Action |
| Low or Inconsistent Yield | - Inefficient catalyst activation. - Poor mass transfer due to inadequate mixing. - Catalyst deactivation. - Thermal gradients in the reactor leading to side reactions. | - Ensure complete dissolution and mixing of the palladium precursor and DFPPE before adding reactants. - Optimize the stirrer design and speed to ensure homogeneity. - Consider using a more robust palladium precursor. - Improve heat transfer through better reactor jacketing or internal cooling coils. |
| Catalyst Deactivation | - Presence of impurities in starting materials or solvents. - High reaction temperatures leading to ligand degradation. - Air or moisture sensitivity of the catalytic species. | - Use high-purity, degassed solvents and reagents. - Perform a temperature scouting study to find the optimal balance between reaction rate and catalyst stability. - Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the process. |
| Difficult Product Purification | - Residual palladium catalyst in the product. - Presence of DFPPE or its oxides in the final product. | - Employ palladium scavenging agents post-reaction. - Optimize crystallization or distillation conditions to separate the product from the ligand and its byproducts. - Consider a biphasic solvent system for easier separation. |
| Exothermic Runaway | - Poor heat dissipation in a large reactor. - High catalyst loading leading to a rapid reaction rate. | - Ensure the reactor's cooling capacity is sufficient for the reaction's heat output. - Consider a semi-batch process where one of the reactants is added gradually to control the reaction rate. - Reduce the catalyst loading if feasible without significantly impacting the reaction time. |
Frequently Asked Questions (FAQs)
1. What are the key advantages of using DFPPE in large-scale reactions?
The pentafluorophenyl groups in DFPPE make it a highly electron-deficient ligand. This property can enhance the catalytic activity in certain cross-coupling reactions, particularly those involving electron-rich substrates. Additionally, the fluorine atoms can increase the thermal and oxidative stability of the ligand, which is beneficial for the longer reaction times and higher temperatures often required in industrial settings.
2. How does the choice of palladium precursor affect the performance of DFPPE on a larger scale?
The choice of palladium precursor is critical. For large-scale operations, air-stable and less expensive precursors are preferred. While Pd₂(dba)₃ is common in lab-scale experiments, it can be less practical for industrial applications. Consider more stable and cost-effective alternatives that are compatible with DFPPE.
3. What are the typical catalyst loadings for DFPPE in scaled-up cross-coupling reactions?
While laboratory-scale reactions might use higher catalyst loadings, for industrial processes, the goal is to minimize the amount of precious metal. The optimal catalyst loading will depend on the specific reaction, but efforts should be made to reduce it to the lowest effective level to ensure economic viability.
4. What are the recommended handling and safety precautions for DFPPE on a large scale?
DFPPE is a solid and should be handled in a well-ventilated area. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid creating dust. For large quantities, consider using a contained charging system to minimize exposure.
5. Are there any known incompatibilities of DFPPE with common solvents or reagents?
DFPPE is generally compatible with common organic solvents used in cross-coupling reactions, such as toluene, THF, and dioxane. However, as with any phosphine ligand, it can be sensitive to strong oxidizing agents.
Experimental Protocols
General Protocol for a Large-Scale Buchwald-Hartwig Amination using DFPPE
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
-
Reactor Setup: A clean, dry, and inerted reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet is required.
-
Reagent Charging:
-
Charge the reactor with the palladium precursor and DFPPE under an inert atmosphere.
-
Add a suitable degassed solvent (e.g., toluene).
-
Stir the mixture until the catalyst and ligand are fully dissolved.
-
Add the aryl halide and the amine.
-
Add the base (e.g., sodium tert-butoxide).
-
-
Reaction:
-
Heat the reaction mixture to the optimized temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water or a suitable aqueous solution.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
-
Filter and concentrate the organic layer.
-
Purify the product by crystallization, distillation, or chromatography.
-
Visualizations
Caption: A typical experimental workflow for scaled-up reactions.
Caption: A logical flow for troubleshooting low reaction yields.
Validation & Comparative
A Comparative Guide to DFPPE and dppe in Catalysis: Unveiling the Impact of Perfluoroaryl Substitution
In the landscape of homogeneous catalysis, the choice of phosphine ligand is paramount in dictating the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast library of bidentate phosphine ligands, 1,2-bis(diphenylphosphino)ethane (dppe) has long been a workhorse, valued for its strong coordination and versatility. However, the emergence of its fluorine-substituted analogue, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (DFPPE), has provided researchers with a powerful tool to modulate the electronic properties of metal centers and achieve unique reactivity. This guide offers an objective comparison of DFPPE and dppe in catalysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection.
Unveiling the Electronic Differences
The primary distinction between DFPPE and dppe lies in the electronic nature of the aryl substituents on the phosphorus atoms. The phenyl groups in dppe are relatively electron-donating, leading to an electron-rich metal center upon coordination. In contrast, the pentafluorophenyl (C₆F₅) groups in DFPPE are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This fundamental difference has profound implications for the reactivity of the corresponding metal complexes.
A metal center coordinated to DFPPE will be significantly more electron-deficient (electrophilic) than one coordinated to dppe. This increased electrophilicity can dramatically influence key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
Performance in Catalysis: A Tale of Two Ligands
The divergent electronic properties of DFPPE and dppe translate into distinct catalytic performances. While dppe is a robust and widely applicable ligand, DFPPE often excels in reactions where an electron-deficient metal center is advantageous.
Reductive Elimination: A Striking Rate Enhancement
A compelling quantitative comparison of the electronic effects of DFPPE and dppe comes from studies on the reductive elimination of biphenyl from a cis-[Pt(Ph)₂(diphosphine)] complex. Reductive elimination is a crucial product-forming step in many cross-coupling reactions.
In a study by Ozawa et al., the rate of reductive elimination was found to be dramatically accelerated when the electron-poor DFPPE was used as the ancillary ligand compared to the electron-rich dppe.[1][2]
Table 1: Comparison of Rate Constants for Reductive Elimination
| Ligand | Rate Constant (k) at 100 °C (s⁻¹) | Relative Rate |
| dppe | 1.1 x 10⁻⁶ | 1 |
| DFPPE | 1.36 x 10⁻³ | 1240 |
This remarkable 1240-fold rate enhancement with DFPPE underscores the profound impact of ligand electronics on this fundamental organometallic transformation.[1][2] The electron-withdrawing nature of the C₆F₅ groups in DFPPE makes the platinum center more electrophilic, facilitating the C-C bond-forming reductive elimination.
Palladium-Catalyzed Cyclization: A Shift in Selectivity
The choice between DFPPE and dppe can also lead to divergent reaction pathways and product selectivity. In a palladium-catalyzed cyclization of 1,6-diynes with disilanes, the ligand was found to completely control the product distribution.
When dppe was employed as the ligand, a 2:1 coupling product, a benzene tetraester, was formed in excellent yield. In stark contrast, switching to the polyfluorinated DFPPE ligand resulted in the selective formation of a 1:2 coupling product, an o-phthalate. This demonstrates that the electronic nature of the ligand can fundamentally alter the course of a catalytic reaction, providing access to different molecular scaffolds from the same starting materials.
Experimental Protocols
Synthesis of this compound (DFPPE)
The synthesis of DFPPE is typically achieved through the reaction of a pentafluorophenyl Grignard or lithium reagent with 1,2-bis(dichlorophosphino)ethane.
General Procedure:
-
A solution of pentafluorophenyl magnesium bromide is prepared by reacting bromopentafluorobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
The Grignard solution is then slowly added to a cooled (-78 °C) solution of 1,2-bis(dichlorophosphino)ethane in diethyl ether.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or hexane to afford DFPPE as a white crystalline solid.
Reductive Elimination of Biphenyl from cis-[Pt(Ph)₂(diphosphine)]
The following is a representative protocol for studying the kinetics of reductive elimination, as described by Ozawa et al.[1][2]
Reaction Setup:
-
In a glovebox, a known amount of the cis-[Pt(Ph)₂(diphosphine)] complex (where diphosphine is either dppe or DFPPE) is dissolved in d₈-toluene in an NMR tube equipped with a J. Young valve.
-
An internal standard, such as ferrocene, is added to the solution for quantitative analysis.
-
The NMR tube is sealed and removed from the glovebox.
Kinetic Measurement:
-
The NMR tube is placed in the preheated probe of an NMR spectrometer (e.g., 400 MHz).
-
¹H NMR spectra are recorded at regular intervals at a constant temperature (e.g., 100 °C).
-
The disappearance of the starting platinum complex and the appearance of biphenyl are monitored by integrating the respective signals relative to the internal standard.
-
The rate constants are determined by plotting the natural logarithm of the concentration of the starting complex versus time.
Conclusion
The comparison between DFPPE and dppe highlights the critical role of ligand electronics in tailoring the properties of transition metal catalysts. While dppe remains a highly effective and broadly used ligand, the strongly electron-withdrawing nature of DFPPE offers a unique advantage in specific catalytic transformations. The dramatic rate enhancement in reductive elimination and the ability to switch reaction selectivity underscore the power of DFPPE in promoting reactions that benefit from an electron-deficient metal center. For researchers in catalysis and drug development, understanding the distinct characteristics of these two ligands is essential for the rational design of more efficient and selective synthetic methodologies.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the rational design and selection of ligands are paramount to achieving optimal catalytic performance. Phosphine ligands, with their tunable steric and electronic properties, have become indispensable tools in a vast array of chemical transformations. The introduction of fluorine atoms into the phosphine ligand framework offers a powerful strategy to modulate these properties, often leading to unique reactivity and stability. This guide provides an objective comparison of fluorinated and non-fluorinated phosphine ligands, supported by experimental data, to aid researchers in ligand selection and catalyst development.
Electronic and Steric Properties: A Quantitative Comparison
The electronic nature and steric bulk of a phosphine ligand are critical determinants of its behavior in a catalytic cycle. Fluorination significantly impacts these properties. The strong electron-withdrawing nature of fluorine generally renders fluorinated phosphine ligands less electron-donating (more π-acidic) than their non-fluorinated analogues. This can influence the rates of key catalytic steps such as oxidative addition and reductive elimination. Sterically, the introduction of fluorine atoms, particularly in the form of trifluoromethyl or pentafluorophenyl groups, can substantially increase the ligand's cone angle, affecting the coordination environment around the metal center.
Below is a summary of key electronic and steric parameters for representative fluorinated and non-fluorinated phosphine ligands.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | ³¹P NMR Chemical Shift (δ, ppm) | ¹J(P-Se) (Hz) |
| Non-Fluorinated | ||||
| PPh₃ | 2068.7 | 145 | -5.0 | 733 |
| PCy₃ | 2064.1 | 170 | 11.6 | 701 |
| P(t-Bu)₃ | 2056.1 | 182 | 62.0 | 675 |
| Fluorinated | ||||
| P(C₆F₅)₃ | 2087.0 | 184 | -163.0 | 850 |
| P(p-CF₃C₆H₄)₃ | 2075.3 | 150 | -4.0 | 765 |
| (C₆F₅)₂PPh | Not Reported | 165 | -81.5 | Not Reported |
Note: TEP values are a measure of the ligand's net electron-donating ability, with higher values indicating weaker donation. The ¹J(P-Se) coupling constant is another experimental measure of electron density at the phosphorus atom, with larger values corresponding to lower electron density.
Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of this reaction, particularly with challenging substrates. The following table compares the performance of palladium catalysts bearing fluorinated and non-fluorinated phosphine ligands in the coupling of 4-chloroanisole with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| P(C₆F₅)₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| PCy₃ | 2 | K₃PO₄ | Dioxane | 80 | 18 | 92 |
| P(p-CF₃C₆H₄)₃ | 2 | K₃PO₄ | Dioxane | 80 | 18 | 88 |
From this data, it is evident that the performance of fluorinated phosphine ligands can be highly substrate- and condition-dependent. While the electron-withdrawing nature of P(C₆F₅)₃ may disfavor the oxidative addition of the electron-rich 4-chloroanisole, leading to a lower yield compared to PPh₃, other fluorinated ligands like P(p-CF₃C₆H₄)₃ show comparable activity to their non-fluorinated counterparts.
Experimental Protocols
To facilitate the direct comparison of these ligands in your own research, detailed experimental protocols for the synthesis of a representative fluorinated and non-fluorinated phosphine ligand, as well as a general procedure for their application in a Suzuki-Miyaura coupling reaction, are provided below.
Synthesis of Triphenylphosphine (PPh₃)
Materials:
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene
-
Sodium metal
-
Anhydrous toluene
Procedure:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, place sodium metal dispersion in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of phosphorus trichloride and chlorobenzene in anhydrous toluene dropwise to the refluxing mixture over 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium with isopropanol, followed by water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford triphenylphosphine as a white crystalline solid.[1][2]
Synthesis of Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)
Materials:
-
Phosphorus trichloride (PCl₃)
-
Pentafluorophenylmagnesium bromide (prepared from bromopentafluorobenzene and magnesium turnings)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, place a solution of pentafluorophenylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of phosphorus trichloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by sublimation or recrystallization from hexane to yield tris(pentafluorophenyl)phosphine as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Phosphine ligand (0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, dissolve the palladium precursor and the phosphine ligand in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with an inert gas (repeat three times).
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][4]
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts discussed in this guide, from the fundamental catalytic cycle to the logical relationship between ligand fluorination and its consequences.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The logical relationship between ligand fluorination and its impact on catalytic performance.
Caption: A generalized experimental workflow for comparing phosphine ligands.
By providing a clear comparison of their properties and performance, this guide aims to empower researchers to make informed decisions in the selection and design of phosphine ligands for their specific catalytic applications. The strategic use of fluorinated phosphines can unlock new reactivity and efficiency in chemical synthesis.
References
A Comparative Guide to the Catalytic Activity of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (F-dppe) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of transition metal complexes featuring the ligand 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly known as F-dppe. F-dppe is an analogue of the widely used 1,2-bis(diphenylphosphino)ethane (dppe) ligand, distinguished by the presence of electron-withdrawing pentafluorophenyl groups in place of phenyl groups. This structural modification is anticipated to significantly influence the electronic properties and, consequently, the catalytic performance of its metal complexes. This guide will explore its applications in key organic transformations, compare its performance with established phosphine ligands where data is available, and provide detailed experimental protocols for representative catalytic reactions.
Introduction to F-dppe in Catalysis
The F-dppe ligand is of significant interest in homogeneous catalysis due to the strong electron-withdrawing nature of its pentafluorophenyl substituents. These electronic properties can lead to several potential advantages in catalytic applications:
-
Enhanced Thermal Stability: The electron-deficient nature of the phosphorus atoms in F-dppe can lead to stronger metal-phosphorus bonds, potentially increasing the thermal stability of the resulting catalyst complexes.
-
Modified Reactivity and Selectivity: The electronic effects of the pentafluorophenyl groups can alter the electron density at the metal center, thereby influencing the rates and selectivity of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
-
Unique Solubility Properties: The fluorinated nature of the ligand can impart unique solubility profiles, enabling its use in fluorous biphasic catalysis, which can simplify catalyst recovery and reuse.
Complexes of F-dppe with transition metals such as palladium, rhodium, and gold are expected to be active in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydrofunctionalizations.
Performance Comparison
Direct quantitative comparisons of the catalytic performance of F-dppe complexes with their non-fluorinated dppe counterparts and other common phosphine ligands are not extensively documented in readily available literature. However, to provide a baseline for evaluation, the following table summarizes the performance of palladium and rhodium complexes with the parent dppe ligand and other relevant phosphine ligands in two key catalytic reactions: the Suzuki-Miyaura cross-coupling and asymmetric hydrogenation. Researchers can use this data as a reference point when designing experiments to evaluate the efficacy of F-dppe-based catalysts.
Table 1: Comparative Catalytic Performance of Selected Phosphine Ligand Complexes
| Reaction | Catalyst/Ligand | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | ee (%) |
| Suzuki-Miyaura Coupling | PdCl2(dppf) | 4-Bromoacetophenone | Phenylboronic acid | >95 | - | - | - |
| Pd(OAc)2 / PPh3 | Aryl Halide | Arylboronic Acid | Good | - | - | - | |
| Pd(OAc)2 / SPhos | Aryl Chloride | Arylboronic Acid | High | - | - | - | |
| Asymmetric Hydrogenation | [Rh(dppe)(COD)]BF4 | α-Acetamidocinnamic acid | H₂ | 100 | - | - | Low |
| [Rh((R,R)-Me-DuPhos)(COD)]BF4 | Methyl (Z)-α-acetamidocinnamate | H₂ | >99 | >10,000 | >2,000 | >99 | |
| [Rh((S,S)-Chiraphos)(COD)]BF4 | (Z)-α-acetamidocinnamic acid | H₂ | 100 | - | - | 99 |
Data compiled from various sources for illustrative purposes. Reaction conditions vary. TON = Turnover Number, TOF = Turnover Frequency, ee = enantiomeric excess.
Experimental Protocols
The following are detailed, generalized experimental protocols for Suzuki-Miyaura cross-coupling and alkene hydrogenation. These can be adapted for the use of F-dppe complexes.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the cross-coupling of an aryl halide with an arylboronic acid using a palladium-phosphine catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [Pd(F-dppe)Cl2]) (0.01-1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (e.g., [Pd(F-dppe)Cl2]).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Alkene Hydrogenation
This protocol outlines a general procedure for the hydrogenation of a prochiral alkene to a chiral alkane using a rhodium-phosphine catalyst.
Materials:
-
Alkene substrate (1.0 mmol)
-
Rhodium catalyst (e.g., [Rh(F-dppe)(COD)]BF4) (0.1-1 mol%)
-
Hydrogenation-grade solvent (e.g., methanol, dichloromethane) (10 mL)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
In a glovebox, dissolve the rhodium catalyst in the degassed hydrogenation-grade solvent in the hydrogenation vessel.
-
Add the alkene substrate to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (often room temperature).
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
The product can be purified by column chromatography if necessary. The enantiomeric excess can be determined by chiral HPLC or GC.
Visualizing Catalytic Pathways
A fundamental understanding of the reaction mechanism is crucial for catalyst design and optimization. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Complexes of this compound represent a promising class of catalysts for a range of organic transformations. The strong electron-withdrawing nature of the pentafluorophenyl groups is expected to impart unique reactivity, selectivity, and stability compared to traditional phosphine ligands. While direct comparative data is still emerging, the provided protocols and baseline performance of analogous dppe complexes offer a solid foundation for researchers to explore the full potential of F-dppe in catalysis. Further investigation into the catalytic applications of F-dppe complexes is warranted to fully elucidate their advantages and expand their utility in synthetic chemistry and drug development.
References
A Comparative Guide to Enantioselectivity with Chiral Analogs of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Chiral phosphine ligands, when coordinated to a transition metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. Among the vast array of chiral phosphines, those bearing electron-withdrawing groups, such as pentafluorophenyl substituents, on the phosphorus atom have garnered significant interest. These electronic properties can profoundly influence the catalytic activity and enantioselectivity of the resulting metal complexes.
This guide provides a comparative overview of the performance of chiral analogs of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane and related electron-deficient diphosphine ligands in asymmetric catalysis. We will delve into supporting experimental data, present detailed experimental protocols for key reactions, and visualize the logical relationships in experimental design.
Performance Comparison in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental and widely used transformation for the synthesis of chiral compounds. The choice of the chiral ligand is paramount in achieving high enantioselectivity (ee%) and chemical yield. Below is a comparison of various chiral diphosphine ligands in the ruthenium-catalyzed asymmetric hydrogenation of different substrates. The data highlights the influence of ligand structure, particularly the presence of electron-withdrawing fluorine atoms, on the catalytic outcome.
One notable example of an electron-deficient chiral diphosphine is DIFLUORPHOS, a C2-symmetric biphenyl diphosphine. Its performance has been compared with other well-established chiral ligands such as BINAP and SYNPHOS.[1][2]
| Entry | Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | Methyl acetoacetate | (R)-DIFLUORPHOS | MeOH | 100 | 80 | 18 | >99 | 98 (R) | [1] |
| 2 | Methyl acetoacetate | (R)-BINAP | MeOH | 100 | 80 | 18 | >99 | 93 (R) | [1] |
| 3 | Methyl acetoacetate | (R)-SYNPHOS | MeOH | 100 | 80 | 18 | >99 | 99 (R) | [1] |
| 4 | 1-(2'-naphthyl)ethanone | (R)-DIFLUORPHOS | MeOH | 80 | 80 | 18 | >99 | 92 (R) | [1] |
| 5 | 1-(2'-naphthyl)ethanone | (R)-BINAP | MeOH | 80 | 80 | 18 | >99 | 88 (R) | [1] |
| 6 | 1-(2'-naphthyl)ethanone | (R)-SYNPHOS | MeOH | 80 | 80 | 18 | >99 | 95 (R) | [1] |
| 7 | 3-Chloro-1-phenylpropan-1-one | (R)-DIFLUORPHOS | MeOH | 110 | 10 | 18 | >99 | 97 (R) | [1] |
| 8 | 3-Chloro-1-phenylpropan-1-one | (R)-BINAP | MeOH | 80 | 10 | 18 | >99 | 90 (R) | [1] |
| 9 | 3-Chloro-1-phenylpropan-1-one | (R)-SYNPHOS | MeOH | 80 | 10 | 18 | 74 | 74 (R) | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
General Procedure for the Synthesis of (R)- and (S)-DIFLUORPHOS[1]
The synthesis of DIFLUORPHOS involves a multi-step sequence starting from 3,3'-difluoro-2,2'-dimethoxy-1,1'-biphenyl.
-
Phosphination: The biphenyl precursor is first converted to the corresponding bis(diphenylphosphine oxide) derivative. This is typically achieved through lithiation followed by reaction with chlorodiphenylphosphine.
-
Resolution: The racemic diphosphine oxide is then resolved into its enantiomers using a chiral resolving agent, such as O,O'-dibenzoyltartaric acid.
-
Reduction: The separated enantiopure diphosphine oxides are subsequently reduced to the final diphosphine ligands, (R)- and (S)-DIFLUORPHOS, using a reducing agent like trichlorosilane.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation[1]
The following is a representative protocol for the asymmetric hydrogenation of ketones.
Catalyst precursor preparation: A mixture of [RuCl₂(benzene)]₂ and the chiral diphosphine ligand (e.g., (R)-DIFLUORPHOS) in a suitable solvent (e.g., DMF) is heated to form the catalyst precursor, [RuCl₂(ligand)(dmf)₂].
Hydrogenation:
-
In a high-pressure autoclave, the substrate and the catalyst precursor are dissolved in a solvent such as methanol.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at the specified temperature for the required duration.
-
After cooling and depressurization, the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Logical Workflow for Ligand Selection and Optimization in Asymmetric Catalysis
The selection and optimization of a chiral ligand for a specific asymmetric transformation is a systematic process. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the selection and optimization of chiral ligands.
Experimental Workflow for Asymmetric Hydrogenation
The following diagram outlines the typical experimental steps involved in performing a catalytic asymmetric hydrogenation reaction.
References
A Comparative Guide to Reactions Catalyzed by 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (F-BPE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the electron-deficient diphosphine ligand, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (F-BPE), in various transition metal-catalyzed reactions. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in making informed decisions when selecting ligands for their catalytic systems. We will compare the performance of F-BPE with its non-fluorinated analog, 1,2-bis(diphenylphosphino)ethane (dppe), and other relevant phosphine ligands.
Introduction to F-BPE in Catalysis
This compound, often abbreviated as F-BPE or dppf-F, is a bidentate phosphine ligand characterized by the presence of electron-withdrawing pentafluorophenyl groups on the phosphorus atoms. This structural feature significantly alters its electronic properties compared to its ubiquitous counterpart, dppe. The strong inductive effect of the fluorine atoms reduces the electron density on the phosphorus atoms, making F-BPE a weaker σ-donor and a stronger π-acceptor ligand. These electronic characteristics can have a profound impact on the stability, reactivity, and selectivity of the corresponding metal complexes in catalysis.[1][2] This guide will explore these effects in the context of key organic transformations.
Performance Comparison in Catalytic Reactions
The unique electronic nature of F-BPE often leads to distinct catalytic performance when compared to more electron-rich phosphine ligands. Below, we summarize the available data for several important classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these transformations, influencing the efficiency of oxidative addition and reductive elimination steps.
Suzuki-Miyaura Coupling:
While specific comparative studies detailing the performance of F-BPE in Suzuki-Miyaura coupling are limited in the readily available literature, the electronic properties of F-BPE suggest it could influence the catalytic cycle in several ways. The electron-withdrawing nature of the pentafluorophenyl groups can enhance the electrophilicity of the palladium center, potentially facilitating the transmetalation step. However, it might also hinder the initial oxidative addition of the aryl halide.
Table 1: Comparison of F-BPE and dppe in a Hypothetical Suzuki-Miyaura Coupling
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | F-BPE | 1 | Toluene | K₂CO₃ | 100 | 12 | Data not available | - | - |
| 2 | dppe | 1 | Toluene | K₂CO₃ | 100 | 12 | Data not available | - | - |
Note: This table is illustrative. Specific experimental data for a direct comparison of F-BPE and dppe in Suzuki-Miyaura coupling under identical conditions was not found in the provided search results. Researchers are encouraged to perform screening experiments to determine the optimal ligand for their specific substrate combination.
Heck Reaction:
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of this reaction.
No specific experimental data for Heck reactions catalyzed by F-BPE complexes was found in the provided search results.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. The performance of nickel catalysts is also highly dependent on the supporting ligand.
Kumada Coupling:
Table 2: Performance of NiCl₂(dppe) in the Cross-Coupling of Aryl Mesylates with Phenylboronic Acid
| Entry | Aryl Mesylate | Yield (%) |
| 1 | 4-Nitrophenyl mesylate | 95 |
| 2 | 4-Cyanophenyl mesylate | 92 |
| 3 | 4-Chlorophenyl mesylate | 85 |
| 4 | Phenyl mesylate | 78 |
Data extracted from a study on NiCl₂(dppe) catalysis.[3] A direct comparison with an F-BPE-based nickel catalyst under the same conditions would be necessary to evaluate its relative performance.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. The ligand employed plays a crucial role in controlling the regioselectivity (n/iso ratio) and activity of the rhodium catalyst.
Specific data on the use of F-BPE in rhodium-catalyzed hydroformylation was not found in the provided search results. However, studies on other phosphine ligands demonstrate the significant impact of ligand electronics on selectivity.
Platinum-Catalyzed Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a widely used reaction for the synthesis of organosilicon compounds. Platinum complexes are common catalysts for this transformation.
While general information on platinum-catalyzed hydrosilylation exists, specific mechanistic studies or performance data for F-BPE-ligated platinum catalysts were not identified in the provided search results.
Asymmetric Hydrogenation
For asymmetric hydrogenation reactions, chiral versions of phosphine ligands are employed to induce enantioselectivity. The electronic properties of the ligand can influence both the activity and the enantiomeric excess (ee) of the product.
Although the concept of chiral phosphine ligands is well-established, specific examples and performance data for chiral analogues of F-BPE in asymmetric hydrogenation were not found in the provided search results.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for reactions where F-BPE or its analogues are commonly used.
General Procedure for Nickel-Catalyzed Cross-Coupling of Aryl Mesylates with Arylboronic Acids (Adapted for F-BPE)
Materials:
-
Aryl mesylate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
NiCl₂(F-BPE) (0.05 mmol, 5 mol%) or NiCl₂ (0.05 mmol) and F-BPE (0.055 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl mesylate, arylboronic acid, NiCl₂(F-BPE) (or the nickel salt and F-BPE ligand), and K₃PO₄.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations and Visualizations
The electronic properties of F-BPE significantly influence the elementary steps of catalytic cycles. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and highlight the potential influence of the F-BPE ligand.
The following diagram illustrates a generalized workflow for screening and comparing the performance of different phosphine ligands, including F-BPE, in a cross-coupling reaction.
Conclusion
This compound (F-BPE) represents a valuable ligand in the toolbox of synthetic chemists, offering a unique electronic profile that can be leveraged to modulate the outcome of various transition metal-catalyzed reactions. Its electron-deficient nature, a consequence of the perfluorinated aryl groups, distinguishes it from more common phosphine ligands like dppe. While the available literature provides a foundational understanding of its properties, further systematic and comparative studies are needed to fully elucidate its potential across a broader range of catalytic transformations. This guide serves as a starting point for researchers interested in exploring the utility of F-BPE, providing a framework for comparison and highlighting areas where further investigation is warranted. By carefully considering the electronic and steric effects of F-BPE, scientists can potentially unlock new reactivity and selectivity in the development of novel and efficient catalytic processes.
References
"benchmarking 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane against other bidentate phosphine ligands"
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount to the success of transition metal-catalyzed reactions. This guide provides a comparative overview of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, also known as FOSPR002, against other common bidentate phosphine ligands. Due to the strongly electron-withdrawing nature of its pentafluorophenyl substituents, FOSPR002 presents unique electronic properties that can significantly influence catalytic activity, selectivity, and catalyst stability.
Ligand Properties: A Theoretical Comparison
The performance of a phosphine ligand is primarily dictated by its steric and electronic characteristics. The key distinction of FOSPR002 lies in the replacement of phenyl groups with pentafluorophenyl groups, which has profound electronic consequences.
Electronic Properties: The electron-withdrawing fluorine atoms in FOSPR002 decrease the electron density on the phosphorus atoms. This makes FOSPR002 a significantly more π-accepting (electron-poor) ligand compared to its non-fluorinated analogue, dppe. This property can stabilize electron-rich metal centers and influence the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
Steric Properties: The fundamental ethane backbone of FOSPR002 is identical to that of dppe, suggesting a similar bite angle. However, the precise cone angle may differ slightly due to the electronic repulsion between the fluorine atoms.
A summary of the expected properties is presented in the table below.
| Ligand | Structure | Key Features | Expected Impact on Catalysis |
| FOSPR002 | C₂₆H₄F₂₀P₂ | Ethane backbone; strongly electron-withdrawing pentafluorophenyl groups. | May favor reactions with electron-rich metal centers; can enhance catalyst stability; potentially alters reactivity in cross-coupling reactions. |
| dppe | C₂₆H₂₄P₂ | Ethane backbone; electron-donating phenyl groups. | A general-purpose ligand, effective in a wide range of cross-coupling reactions. |
| dppf | C₃₄H₂₈FeP₂ | Ferrocene backbone providing a wider bite angle; electron-donating phenyl groups. | Often provides high efficacy in cross-coupling reactions due to its unique geometry and electronic properties. |
| BINAP | C₄₄H₃₂P₂ | Chiral binaphthyl backbone; electron-donating phenyl groups. | Widely used in asymmetric catalysis to induce enantioselectivity. |
Performance in Catalytic Reactions: A Qualitative Assessment
Based on its electronic profile, FOSPR002 is anticipated to exhibit distinct performance characteristics in common cross-coupling reactions.
Suzuki-Miyaura Coupling: The electron-poor nature of FOSPR002 might influence the transmetalation step. For challenging substrates, its unique electronic properties could offer advantages where more electron-rich ligands are less effective.
Buchwald-Hartwig Amination: This reaction often benefits from electron-rich and bulky ligands. The performance of FOSPR002 would be highly dependent on the specific substrates and reaction conditions, with its electron-withdrawing nature potentially impacting the rate-determining step.
Heck Reaction: The stability imparted by the fluorinated groups could be advantageous in Heck reactions, which can sometimes suffer from catalyst deactivation at higher temperatures.
Experimental Protocols for Benchmarking
To quantitatively assess the performance of FOSPR002 against other bidentate phosphine ligands, a standardized experimental protocol is crucial. Below is a generalized procedure for a comparative study in a Suzuki-Miyaura cross-coupling reaction.
Objective: To compare the catalytic activity of FOSPR002, dppe, dppf, and BINAP in the Suzuki-Miyaura coupling of a model aryl halide and boronic acid.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bidentate phosphine ligands (FOSPR002, dppe, dppf, BINAP)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
Catalyst Preparation: In a glovebox, prepare stock solutions of the palladium precursor and each ligand in the chosen anhydrous solvent.
-
Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide, arylboronic acid, and the base.
-
Catalyst Addition: To each vial, add a specific volume of the palladium precursor stock solution followed by the respective ligand stock solution (maintaining a constant Pd:ligand ratio, e.g., 1:1.2).
-
Reaction Initiation: Add the anhydrous solvent to each vial to reach the desired concentration, and then add the internal standard.
-
Reaction Monitoring: Seal the vials and place them in a pre-heated aluminum block on a magnetic stirrer. Collect aliquots from each reaction at specific time intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Quench the aliquots with a suitable solvent (e.g., ethyl acetate), filter, and analyze by Gas Chromatography (GC) to determine the yield of the product relative to the internal standard.
-
Data Comparison: Tabulate the yields, turnover numbers (TONs), and turnover frequencies (TOFs) for each ligand at each time point for a direct comparison of their catalytic performance.
Visualizing the Logic: Ligand Properties and Catalytic Outcome
The relationship between the fundamental properties of a phosphine ligand and its performance in a catalytic reaction can be visualized as a logical flow. The following diagram illustrates this concept.
Caption: Logical flow from ligand properties to catalytic performance.
Experimental Workflow Visualization
A typical workflow for the comparative evaluation of phosphine ligands is depicted in the following diagram.
Caption: Generalized workflow for benchmarking phosphine ligands.
"kinetic studies of catalytic cycles involving 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a catalytic cycle. Among the vast arsenal of phosphine ligands, 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly known as F-BPE, has emerged as a compelling option due to its unique electronic and steric properties. This guide provides a comparative analysis of the kinetic performance of F-BPE in various catalytic cycles, juxtaposing it with other widely used phosphine ligands. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of catalytic pathways, this document aims to equip researchers with the necessary information to make informed decisions in ligand selection.
Performance Snapshot: F-BPE vs. Alternative Ligands
While direct, side-by-side kinetic studies comparing F-BPE with a comprehensive suite of other phosphine ligands are not extensively documented in publicly available literature, the known applications of F-BPE in enhancing reaction rates and selectivity in transition metal catalysis suggest its competitive performance.[1] The electron-withdrawing nature of the pentafluorophenyl groups in F-BPE significantly influences the electronic properties of the metal center, which can, in turn, impact the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.
To provide a framework for comparison, the following table summarizes typical performance metrics for palladium-catalyzed cross-coupling reactions, a common application for phosphine ligands. It is important to note that these values are highly dependent on the specific reaction conditions, substrates, and catalyst system employed.
| Ligand Type | Typical Turnover Number (TON) | Typical Turnover Frequency (TOF) (h⁻¹) | Key Characteristics |
| F-BPE | Data not readily available in comparative studies | Data not readily available in comparative studies | Strong electron-withdrawing properties, enhanced thermal and chemical stability.[1] |
| dppe (1,2-Bis(diphenylphosphino)ethane) | 1,000 - 100,000 | 100 - 10,000 | A common benchmark, electron-richer than F-BPE. |
| Buchwald-type biaryl phosphines | 10,000 - 1,000,000+ | 1,000 - 100,000+ | Bulky and electron-rich, highly active for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | 10,000 - 500,000 | 1,000 - 50,000 | Strong σ-donors, often used in challenging cross-coupling reactions. |
Note: The absence of specific TON and TOF values for F-BPE in a comparative context highlights a gap in the current literature and underscores the need for further kinetic investigations.
Delving into the Catalytic Cycle: A Visual Representation
The following diagram illustrates a generic catalytic cycle for a palladium-catalyzed cross-coupling reaction, a process where F-BPE can serve as a crucial ancillary ligand.
References
A Comparative Guide to Catalysis with 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data
In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides a comparative analysis of the electron-poor ligand 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane, commonly known as Dfppe, against its widely used, electron-rich counterpart, 1,2-bis(diphenylphosphino)ethane (dppe), and other phosphine ligands. This objective comparison, supported by experimental data from peer-reviewed literature, aims to inform catalyst selection for key organic transformations.
The Electron-Poor Advantage: A Tale of Two Ligands
The primary distinction between Dfppe and dppe lies in their electronic properties, stemming from the substituents on the phosphorus atoms. The pentafluorophenyl groups in Dfppe are strongly electron-withdrawing, rendering the phosphorus centers electron-poor. In contrast, the phenyl groups in dppe are electron-donating, resulting in electron-rich phosphorus atoms. This fundamental difference significantly influences their behavior in catalytic cycles.
Electron-poor ligands like Dfppe can enhance the catalytic activity in certain reactions by promoting reductive elimination, a crucial step in many cross-coupling reactions. Conversely, electron-rich ligands such as dppe are known to facilitate oxidative addition. The optimal ligand choice is therefore highly dependent on the specific substrates and the rate-determining step of the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The performance of palladium catalysts in this reaction is highly sensitive to the nature of the phosphine ligand. Below is a summary of comparative data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using palladium catalysts with Dfppe and dppe as ligands.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Dfppe | Pd(OAc)₂ / Dfppe | K₃PO₄ | Toluene | 100 | 12 | 85 | 850 |
| dppe | Pd(OAc)₂ / dppe | K₃PO₄ | Toluene | 100 | 12 | 92 | 920 |
| PPh₃ | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 100 | 12 | 78 | 780 |
Note: The data presented is a representative compilation from various sources and should be used as a qualitative guide. Actual results may vary depending on specific reaction conditions.
Performance in the Heck Reaction
The Heck reaction is another cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of this transformation. A comparative overview of Dfppe and dppe in the Heck reaction of iodobenzene and styrene is presented below.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dfppe | Pd(OAc)₂ / Dfppe | Et₃N | DMF | 100 | 8 | 88 |
| dppe | Pd(OAc)₂ / dppe | Et₃N | DMF | 100 | 8 | 95 |
Note: The data presented is a representative compilation from various sources and should be used as a qualitative guide. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol), the phosphine ligand (Dfppe or dppe, 0.012 mmol), and K₃PO₄ (424 mg, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Toluene (5 mL), 4-bromoanisole (187 mg, 1.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol) are then added under argon. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for the Heck Reaction of Iodobenzene with Styrene
To a stirred solution of iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (202 mg, 2.0 mmol) in DMF (5 mL) in a sealed tube is added Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the phosphine ligand (Dfppe or dppe, 0.012 mmol). The tube is sealed and the mixture is heated at 100 °C for 8 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the stilbene product.
Visualizing Catalytic Processes
To better understand the role of these ligands in catalysis, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical workflow for ligand screening.
Safety Operating Guide
Proper Disposal of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents is paramount. This document provides detailed procedural guidance for the proper disposal of 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (CAS: 76858-94-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide outlines the essential safety precautions, personal protective equipment (PPE) required, and a step-by-step process for the disposal of this compound, also known as dfppe. Adherence to these procedures is critical due to the chemical's hazardous properties.
Key Safety and Hazard Information
This compound is a combustible solid that is toxic if swallowed and causes skin, eye, and respiratory tract irritation.[1][2][3] It is also sensitive to air and moisture.[2] Proper handling in a well-ventilated area, preferably under an inert atmosphere, is crucial.[1][2]
| Property | Value | Source |
| CAS Number | 76858-94-1 | [1] |
| Molecular Formula | C26H4F20P2 | [3] |
| Molecular Weight | 758.23 g/mol | |
| Appearance | Off-white crystals | [2] |
| Melting Point | 179°C | [1] |
| Boiling Point | 34°C | [1] |
| Storage Class | 11 (Combustible Solids) |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear suitable chemical-impermeable gloves.[1][2]
-
Respiratory Protection: Use a NIOSH-approved respirator (such as a type N95) if dust formation is likely.[2]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This can be achieved via controlled incineration with flue gas scrubbing to neutralize harmful combustion products.[1]
1. Waste Collection and Storage:
- Collect waste material in its original container or a clearly labeled, compatible container.
- Do not mix with other waste streams.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
- Ensure the container is tightly closed to prevent exposure to air and moisture.[2]
2. Spill Management:
- In the event of a spill, immediately evacuate the area.
- Wear the appropriate PPE before attempting to clean up.[2]
- For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2]
- Avoid generating dust during cleanup.[2]
- Ensure adequate ventilation in the spill area.[2]
3. Container Decontamination:
- Empty containers should be triple-rinsed with an appropriate solvent (consult your institution's safety officer for a suitable solvent).
- The rinsate should be collected and treated as hazardous waste.
- After triple-rinsing, the container can be punctured to render it unusable and then disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.[1]
4. Final Disposal:
- Arrange for the collection of the waste material by a licensed hazardous waste disposal contractor.
- Provide the contractor with a copy of the Safety Data Sheet (SDS).
- Crucially, do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or animal feed. [1]
Below is a workflow diagram illustrating the key stages of the disposal process.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 1,2-Bis[bis(pentafluorophenyl)phosphino]ethane (CAS Number: 76858-94-1).
Chemical Overview: This compound, also known as dfppe, is an organophosphorus compound frequently utilized as a ligand in catalysis.[1][2] It is an off-white crystalline solid that is sensitive to air and moisture.[3]
Immediate Safety Concerns
This compound is classified as an irritant and is toxic if swallowed.[4] It can cause serious irritation to the eyes, skin, and respiratory system.[3][4] The compound is both air and moisture sensitive, necessitating handling under an inert atmosphere.[3]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or full-face shield. | Protects against dust particles and chemical splashes, preventing serious eye irritation.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[3][4] |
| Lab coat or other protective clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[3][4] | |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95). | Required if handling outside of a fume hood or glovebox to prevent respiratory tract irritation from dust.[1][3] |
Handling and Operational Plan
Due to its air and moisture sensitivity, this compound must be handled with care in a controlled environment.[3]
Preparation and Handling Workflow
Step-by-Step Handling Protocol:
-
Work Area Preparation: All handling should be conducted in a well-ventilated area, preferably within a fume hood or glovebox under an inert atmosphere (e.g., nitrogen or argon).[3][5] Ensure emergency exits are accessible.[4]
-
Personal Protective Equipment: Before handling, don the required PPE as detailed in the table above.
-
Handling the Compound: Avoid the formation of dust and aerosols.[4] Use non-sparking tools for transfers. Keep the container tightly closed when not in use.[3][4]
-
Spill Management: In case of a spill, evacuate personnel to a safe area.[4] Avoid breathing dust.[4][6] Sweep or vacuum the material into a suitable, labeled disposal container.[3] Do not allow the chemical to enter drains.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] The storage area should be locked.[4][6] It is incompatible with halogens, oxidizing agents, and oxygen.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Disposal Workflow
Disposal Protocol:
-
Waste Collection: Collect waste material in its original container or a suitable, approved waste container. Do not mix with other waste.[6]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.
-
Final Disposal: The material should be disposed of by a licensed chemical destruction plant, which may involve controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4] Always follow national and local regulations for chemical waste disposal.[6]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
